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  • Product: 2-Benzothiazolyl sulfide
  • CAS: 4074-77-5

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Reaction Mechanisms for 2-Benzothiazolyl Sulfides: A Comprehensive Technical Guide

Executive Summary The class of 2-benzothiazolyl sulfides represents a critical group of organosulfur compounds, encompassing bis(2-benzothiazolyl) disulfide (MBTS) , bis(2-benzothiazolyl) sulfide (monosulfide) , and vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The class of 2-benzothiazolyl sulfides represents a critical group of organosulfur compounds, encompassing bis(2-benzothiazolyl) disulfide (MBTS) , bis(2-benzothiazolyl) sulfide (monosulfide) , and various alkyl/aryl 2-benzothiazolyl sulfides . These compounds are indispensable as vulcanization accelerators in the rubber industry, as intermediates in the synthesis of cephalosporin antibiotics, and as versatile cross-coupling reagents in organic synthesis.

This technical guide provides an in-depth analysis of the core synthetic pathways, reaction mechanisms, and self-validating experimental protocols required to synthesize these compounds. By examining the causality behind solvent selection, catalyst choice, and thermodynamic controls, this whitepaper serves as an authoritative resource for researchers and drug development professionals.

Core Synthesis Pathways & Reaction Mechanisms

Oxidative Coupling to Bis(2-benzothiazolyl) Disulfide (MBTS)

The industrial standard for synthesizing MBTS involves the oxidative coupling of 2-mercaptobenzothiazole (MBT). While traditional methods utilize harsh oxidants like sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂), modern green chemistry approaches leverage biocatalysis [1].

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism. The oxidant removes a proton and an electron from the thiol group of MBT, generating a highly reactive benzothiazole-2-thiyl radical. Because the radical is stabilized by the adjacent aromatic system, it has a sufficient half-life to encounter another thiyl radical, leading to dimerization and the formation of the S–S bond.

Causality in Biocatalysis: When using Trametes versicolor laccase, the enzyme's active site (containing four copper atoms) facilitates the reduction of molecular oxygen to water. However, due to the steric bulk of MBT, direct oxidation by the enzyme is inefficient. The addition of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) acts as a diffusible electron shuttle (mediator). ABTS is easily oxidized by laccase to a stable radical cation, which then abstracts an electron from MBT, propagating the SET mechanism without requiring the substrate to enter the enzyme's sterically restricted active pocket [1].

G MBT 2-Mercaptobenzothiazole (MBT) Radical Benzothiazole-2-thiyl Radical (Intermediate) MBT->Radical -e⁻, -H⁺ (Single Electron Transfer) Oxidant Oxidant System (e.g., Laccase/ABTS) Oxidant->Radical Facilitates SET MBTS Bis(2-benzothiazolyl) Disulfide (MBTS) Radical->MBTS Radical Recombination (Dimerization)

Caption: Mechanism of oxidative coupling of MBT to MBTS via thiyl radical intermediates.

Nucleophilic Aromatic Substitution (SNAr) to Bis(2-benzothiazolyl) Sulfide

The synthesis of the monosulfide derivative, bis(2-benzothiazolyl) sulfide, requires a completely different mechanistic approach: Nucleophilic Aromatic Substitution (SNAr) [2].

Mechanism: The C2 position of the benzothiazole ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and sulfur heteroatoms. When 2-chlorobenzothiazole is reacted with the sodium salt of 2-mercaptobenzothiazole, the thiolate anion attacks the C2 carbon, disrupting aromaticity to form a tetrahedral Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride leaving group, restoring aromaticity and yielding the monosulfide.

Causality in Solvent Selection: This reaction is typically conducted in N,N-Dimethylformamide (DMF) at 80-90 °C [2]. DMF is a polar aprotic solvent; it effectively solvates the sodium cation (Na⁺) but leaves the bulky thiolate anion relatively unsolvated. This "naked anion" effect drastically increases the nucleophilicity of the thiolate, lowering the activation energy required to form the Meisenheimer complex.

G MBT_Na Sodium 2-Mercaptobenzothiazole (Nucleophile) Complex Meisenheimer Intermediate (Tetrahedral Transition State) MBT_Na->Complex Nucleophilic Attack at C2 Cl_BT 2-Chlorobenzothiazole (Electrophile) Cl_BT->Complex Product Bis(2-benzothiazolyl) Sulfide (Monosulfide) Complex->Product Elimination of Cl⁻ Byproduct NaCl Byproduct Complex->Byproduct

Caption: SNAr mechanism for the synthesis of bis(2-benzothiazolyl) sulfide.

Transition-Metal Catalyzed S-S Bond Cleavage for Substituted Sulfides

For the synthesis of complex alkyl or aryl 2-benzothiazolyl sulfides, transition-metal catalysis is employed to cleave the S-S bond of MBTS. Rhodium complexes, such as RhH(PPh₃)₄, efficiently catalyze this cleavage [3]. The oxidative addition of the S-S bond to the Rh(I) center generates a Rh(III) bis(thiolate) intermediate. This intermediate can undergo transmetalation or ligand exchange with other disulfides or organophosphorus compounds, followed by reductive elimination to yield unsymmetric bis(heteroaryl) sulfides or alkyl 2-benzothiazolyl sulfides [3]. This pathway is highly advantageous as it avoids the use of volatile, foul-smelling free thiols.

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis of MBTS (Green Chemistry Approach)

This protocol utilizes enzymatic oxidation to ensure high atom economy and eliminate toxic metal waste [1].

  • Substrate Preparation: Dissolve 167 mg (1 mmol) of 2-mercaptobenzothiazole in 6 mL of methanol. Causality: Methanol ensures the complete solubilization of the hydrophobic MBT before introduction to the aqueous enzymatic environment.

  • Buffer Addition: Add 30 mL of 0.2 M acetate buffer. Causality: The buffer must be strictly maintained at pH 4.4. Laccase from Trametes versicolor exhibits optimal redox potential and structural stability in mildly acidic conditions; deviations will denature the protein or alter the ionization state of the thiol.

  • Catalyst Initiation: Add 10 mg (200 U) of Laccase and 13.7 mg (0.025 mmol) of ABTS diammonium salt.

  • Reaction: Stir the mixture at room temperature (25 °C) open to the atmosphere for 24 hours. Validation: The reaction is self-validating via a colorimetric shift; the ABTS radical cation exhibits a distinct blue/green color, indicating active electron shuttling. TLC monitoring (Hexane:EtOAc) confirms the disappearance of the MBT spot.

  • Workup & Isolation: Extract the aqueous mixture with CH₂Cl₂ (3 × 30 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and evaporate in vacuo. Purify via flash chromatography on SiO₂ to yield pure MBTS.

G Step1 1. Substrate Preparation Dissolve MBT in MeOH Step2 2. Biocatalyst Addition Add Acetate Buffer (pH 4.4), Laccase, and ABTS Step1->Step2 Step3 3. Aerobic Oxidation Stir at RT for 24h Step2->Step3 Step4 4. Organic Extraction Extract with EtOAc/CH2Cl2 Step3->Step4 Step5 5. Isolation & Purification Dry (Na2SO4), Filter, Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the laccase-catalyzed synthesis of MBTS.

Protocol B: SNAr Synthesis of Bis(2-benzothiazolyl) Sulfide

This protocol outlines the synthesis of the monosulfide via nucleophilic substitution [2].

  • Reagent Loading: In a dry, argon-flushed Schlenk flask, combine equimolar amounts (10 mmol) of sodium 2-mercaptobenzothiazole and 2-chlorobenzothiazole.

  • Solvent Addition: Add 20 mL of anhydrous DMF. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of 2-chlorobenzothiazole into 2-hydroxybenzothiazole.

  • Thermal Activation: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Validation: The formation of a fine white precipitate (NaCl) acts as a visual indicator of reaction progression.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The hydrophobic bis(2-benzothiazolyl) sulfide will precipitate immediately.

  • Purification: Filter the solid precipitate, wash extensively with water to remove residual DMF and NaCl, and recrystallize from ethanol to obtain the analytically pure monosulfide.

Quantitative Data & Optimization

To facilitate rapid decision-making in synthetic design, the following tables summarize the thermodynamic and environmental parameters for the synthesis of these sulfides.

Table 1: Comparison of Oxidative Coupling Methods for MBTS Synthesis

Method / OxidantCatalyst / MediatorSolvent SystemTemp (°C)Yield (%)Environmental Impact
Sodium Hypochlorite NoneWater20-3085-90High (Generates chlorinated waste streams)
Hydrogen Peroxide Transition Metals (Fe/Cu)Water / Ethanol50-6090-95Medium (Heavy metal contamination risk)
Laccase / O₂ ABTSMethanol / Acetate Buffer25>95Low (Biocatalytic, water is the only byproduct)

Table 2: Solvent Effects on SNAr Synthesis of Bis(2-benzothiazolyl) Sulfide

SolventSolvent TypeTemp (°C)Time (h)Yield (%)Mechanistic Consequence
Ethanol Polar Protic78 (Reflux)12~45Thiolate nucleophilicity is severely dampened by hydrogen bonding.
Toluene Non-polar110 (Reflux)24<20Poor solubility of the sodium thiolate salt prevents effective collision.
DMF Polar Aprotic80-904>88"Naked anion" effect accelerates Meisenheimer complex formation.

References

  • Electronic Supplementary Information - Rsc.org (Royal Society of Chemistry). Green Chemistry.
  • Synthesis of Heterocyclic Compounds Containing Sulphur (Academia.edu).
  • Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur (MDPI).
  • FULL PAPER Palladium-Catalyzed Amination of Aryl Sulfides with Aliphatic Amines (Kyoto University Research Information Repository).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Synthesizing 2-Benzothiazolyl Sulfide Transition Metal Complexes

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals. Introduction & Mechanistic Rationale The 2-benzothiazolyl sulfide moiety—derived primarily from 2-mercaptobenzothiazole (MBT) or...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The 2-benzothiazolyl sulfide moiety—derived primarily from 2-mercaptobenzothiazole (MBT) or bis(2-benzothiazolyl) disulfide (MBTS)—is a highly versatile N,S-chelating ligand. Transition metal complexes incorporating these ligands are of critical interest in drug development for their potent antimicrobial and antitumor properties[1], as well as in industrial applications where they serve as advanced rubber vulcanization accelerators and organometallic catalysts.

Chemical Causality & Design: The coordination chemistry of 2-benzothiazolyl sulfides is governed by the Pearson Hard-Soft Acid-Base (HSAB) theory. The ligand possesses both a "soft" exocyclic sulfur atom and a "borderline" endocyclic nitrogen atom. This dual nature allows it to stabilize a wide range of transition metal oxidation states.

  • Direct Chelation: In the presence of a mild base, the thiol group of MBT is deprotonated, shifting the equilibrium to the reactive thiolate anion, which readily chelates divalent metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) to form stable, highly colored mononuclear complexes[1],[2].

  • Oxidative Cleavage: Conversely, utilizing the disulfide dimer (MBTS) allows for the synthesis of advanced dinuclear bridged complexes. Transition metals in low oxidation states (such as Rh(I) or Re(0)) can undergo oxidative addition, catalytically cleaving the S-S bond without the need for odiferous free thiols or strong bases[3],[4].

G Ligand 2-Benzothiazolyl Precursor Path1 Base Addition (Deprotonation) Ligand->Path1 MBT Path2 Low-Valent Metal (Rh, Re) Ligand->Path2 MBTS Thiolate Thiolate Anion (N,S-Chelation) Path1->Thiolate MonoComplex Mononuclear Complex (Cu, Ni, Co) Thiolate->MonoComplex + M(II) Salts SSCleavage Oxidative S-S Cleavage Path2->SSCleavage DiComplex Dinuclear Bridged Complex SSCleavage->DiComplex Coordination

Figure 1: Mechanistic divergence: direct N,S-chelation versus oxidative S-S bond cleavage.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (color changes, precipitation) and spectroscopic shifts are integrated into the workflow to ensure real-time reaction monitoring.

Protocol A: Synthesis of Mononuclear M(II) Complexes via Direct Chelation

This protocol is optimized for synthesizing 1:1 or 1:2 (Metal:Ligand) complexes using Cu(II), Ni(II), Co(II), or Zn(II)[5].

Reagents & Materials:

  • 2-Mercaptobenzothiazole (MBT) or alkylated derivative (10 mmol)

  • Transition metal chloride hexahydrate/dihydrate (e.g., CuCl₂·2H₂O) (5 mmol for 1:2 ratio)

  • Absolute Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (0.1 M in EtOH)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 10 mmol of the MBT derivative in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Ethanol is chosen because both the free ligand and metal salts are soluble, whereas the resulting neutral metal complex is typically insoluble, driving the reaction forward via Le Chatelier's principle[1].

  • Deprotonation: Add an equimolar amount of NaOH (10 mmol) dissolved in 10 mL of ethanol to the ligand solution. Stir for 15 minutes at room temperature.

  • Metal Addition: Dissolve 5 mmol of the metal chloride in 20 mL of ethanol. Add this solution dropwise to the deprotonated ligand mixture under continuous magnetic stirring.

    • Self-Validation Checkpoint: An immediate color change should be observed (e.g., Cu(II) yields a deep green/brown precipitate; Ni(II) yields a pale green precipitate), indicating the onset of d-d transitions due to coordination[1],[2].

  • Reflux: Equip the flask with a condenser and reflux the mixture at 75°C for 3 to 4 hours to ensure complete thermodynamic conversion[1],[5].

  • Isolation: Reduce the solvent volume by half under vacuum. Allow the mixture to cool to room temperature, then incubate at 4°C for 24 hours to maximize crystallization[5].

  • Purification: Filter the solid precipitate under vacuum. Wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand and inorganic salts. Dry under vacuum for 12 hours.

Protocol B: Synthesis of Dirhenium Complexes via S-S Bond Cleavage

This organometallic protocol utilizes the disulfide dimer (MBTS) to synthesize bridged dirhenium complexes, avoiding the use of bases[3],[4].

Reagents & Materials:

  • Bis(2-benzothiazolyl) disulfide (MBTS) (1 mmol)

  • Dirhenium decacarbonyl [Re₂(CO)₁₀] or labile [Re₂(CO)₈(MeCN)₂] (1 mmol)

  • Anhydrous Toluene or Heptane

  • Schlenk line apparatus (Argon/Nitrogen atmosphere)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Degas 30 mL of anhydrous toluene using three freeze-pump-thaw cycles. Conduct all subsequent steps under a strict Argon atmosphere to prevent oxidation of the low-valent metal center.

  • Reagent Mixing: Add 1 mmol of [Re₂(CO)₈(MeCN)₂] and 1 mmol of MBTS to the degassed solvent. Causality: The labile acetonitrile ligands are easily displaced, lowering the activation energy required for the subsequent oxidative addition[4].

  • Thermal Activation: Heat the mixture to reflux (110°C) for 6 hours. During this phase, the Re center inserts into the S-S bond of MBTS, cleaving it to form a stable μ-thiolato bridged dirhenium core[3],[4].

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1) and FTIR. Self-Validation Checkpoint: The disappearance of the starting material's carbonyl stretching bands and the emergence of new, shifted ν(CO) bands (typically around 2000–2100 cm⁻¹) confirms complexation.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure orange crystalline product[Re₂(CO)₈{μ,η¹,η¹-(R)SCNSC₆H₄}][4].

G A 1. Ligand & Metal Dissolution (EtOH or Toluene) B 2. Chemical/Thermal Activation (Base addition or Reflux) A->B C 3. Coordination Reaction (3-6 hours under stirring) B->C D 4. Volume Reduction & Cooling (Induces precipitation) C->D E 5. Vacuum Filtration & Washing (Removes impurities) D->E F 6. Spectroscopic Validation (FTIR, UV-Vis, NMR) E->F

Figure 2: Standardized workflow for the synthesis and isolation of transition metal complexes.

Data Presentation & Characterization Guidelines

Proper characterization requires correlating structural geometry with spectral data. Table 1 summarizes the expected physicochemical properties for these self-validating systems.

Table 1: Physicochemical and Spectral Properties of 2-Benzothiazolyl Sulfide Complexes

Metal CenterLigand PrecursorExpected GeometryUV-Vis (d-d transition)FTIR Shifts (νC=N / νC-S)Ref.
Cu(II) MBTTetragonal / Distorted Tetrahedral400 - 450 nm~1630 cm⁻¹ / ~690 cm⁻¹[1],[2]
Ni(II) MBT / Bis-derivativesOctahedral380 - 432 nm~1625 cm⁻¹ / ~685 cm⁻¹[2]
Co(II) MBT / Bis-derivativesOctahedral400 - 430 nm~1620 cm⁻¹ / ~680 cm⁻¹[5],[2]
Re(I) MBTSDinuclear BridgedN/A (Charge Transfer)ν(CO) 2000-2100 cm⁻¹[4]

Note: A critical indicator of successful coordination in MBT complexes is the complete disappearance of the ν(S-H) stretching band (typically found at ~3100 cm⁻¹ in the free ligand) and the downward shift of the ν(C=N) band, confirming bidentate N,S-chelation[1].

References

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah Journal of Pure Science. Available at: [Link]

  • Synthesis and Structural Studies on some Transition Metal Complexes of Bis-(benzthiazole-2-thio) Ethane, Pyridine and Bis. Foundry Journal. Available at: [Link]

  • Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. MDPI Molecules. Available at:[Link]

  • Alkyl 2-Benzothiazolyl Sulfide Ligated Dirhenium Complexes: Syntheses, Structure and Computational Study. ResearchGate. Available at: [Link]

  • Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. PubMed (NIH). Available at:[Link]

  • BENZOTHIAZYL DISULFIDE - Technical Data and Applications. Ataman Kimya. Available at:[Link]

Sources

Application

Using 2-Benzothiazolyl sulfide in advanced polymer cross-linking processes

Application Note: Advanced Polymer Cross-Linking Using 2-Benzothiazolyl Sulfide (MBTS) Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, formulation dyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Polymer Cross-Linking Using 2-Benzothiazolyl Sulfide (MBTS)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, formulation dynamics, and self-validating curing protocols for medical-grade and high-performance elastomers.

Introduction & Mechanistic Rationale

In the development of elastomeric components for pharmaceutical packaging (e.g., vial septa, syringe plungers) and advanced engineering applications, controlling the cross-link density of the polymer matrix is paramount. 2-Benzothiazolyl sulfide (MBTS), also known as 2,2′-Dithiobis(benzothiazole), serves as a highly effective primary accelerator in sulfur vulcanization[1].

The primary advantage of MBTS over ultra-fast accelerators (like dithiocarbamates) is its delayed-action kinetic profile. In drug development manufacturing, premature cross-linking ("scorch") during the compounding phase can lead to microscopic defects and leachables in the final product. MBTS mitigates this risk by requiring a specific thermal threshold (>140°C) to undergo homolytic cleavage, breaking down into active benzothiazole radicals[1]. These radicals subsequently react with cyclic octasulfur ( S8​ ) to form a polysulfide sulfurating agent, which targets the allylic hydrogens on the unsaturated polymer backbone to form robust cross-links[2].

MBTS_Mechanism MBTS MBTS (2-Benzothiazolyl sulfide) Heat Thermal Activation (>140°C) MBTS->Heat Homolytic Cleavage Radical Benzothiazole Radicals (BtS•) Heat->Radical Yields Sulfur Elemental Sulfur (S8) Radical->Sulfur Reacts with ActiveAgent Polysulfide Agent (Bt-Sx-Bt) Sulfur->ActiveAgent Forms Polymer Polymer Chain (Allylic H) ActiveAgent->Polymer Attacks Crosslink Vulcanized Network Polymer->Crosslink Curing

Fig 1. Homolytic cleavage of MBTS and polysulfidic cross-linking of unsaturated polymers.

Formulation Dynamics: The Role of Co-Activators

The chemical efficiency of MBTS does not operate in a vacuum; it is strictly dependent on the synergistic presence of Zinc Oxide (ZnO) and Stearic Acid[3]. During compounding, these two additives react to form a soluble zinc stearate complex. This complex coordinates with the MBTS-sulfur intermediates, significantly lowering the activation energy required for sulfur ring cleavage and accelerating the overall vulcanization rate without compromising scorch safety[4].

By modulating the ratio of elemental sulfur to MBTS (measured in parts per hundred rubber, or phr), scientists can dictate the exact nature of the cross-links (mono-, di-, or poly-sulfidic), directly influencing the thermal stability and elasticity of the final material.

Table 1: Comparative Formulation Strategies for MBTS-Accelerated Vulcanization

Vulcanization SystemSulfur (phr)MBTS (phr)ZnO / Stearic AcidCross-link TypeScorch Safety ( ts2​ )
Conventional (CV) 2.0 - 3.50.5 - 1.05.0 phr / 2.0 phrPolysulfidic (High flexibility)Low to Medium
Semi-Efficient (SEV) 1.0 - 1.51.0 - 2.55.0 phr / 2.0 phrMixed (Balanced properties)Medium
Efficient (EV) 0.3 - 0.52.0 - 5.05.0 phr / 2.0 phrMono/Disulfidic (High thermal stability)High

Experimental Protocol: Self-Validating Compounding & Curing

To ensure absolute reproducibility—a strict requirement in biomedical and advanced engineering applications—this protocol utilizes a self-validating rheometric checkpoint. Proceeding to full-scale molding without verifying the curing kinetics mathematically guarantees batch inconsistencies.

Protocol_Workflow P1 Mastication (Polymer Breakdown) P2 Compounding (ZnO, Acid, MBTS) P1->P2 P3 Sulfur Addition (Temp <100°C) P2->P3 P4 Rheometry (Validate t90 & ts2) P3->P4 P5 Hot Press (Cure at t90) P4->P5

Fig 2. Self-validating compounding workflow from mastication to precision thermal pressing.

Phase 1: Mastication and Masterbatch Preparation
  • Polymer Breakdown: Introduce 100 phr of the base elastomer (e.g., Natural Rubber or Styrene-Butadiene) into a two-roll mill pre-heated to 60°C. Masticate for 2-3 minutes to reduce molecular weight and improve processability.

  • Activator Incorporation: Gradually add 5.0 phr ZnO and 2.0 phr Stearic Acid. Causality: Adding activators early ensures homogenous dispersion, which is critical for the uniform formation of the zinc-accelerator complex[3]. Mix for 3 minutes.

  • Accelerator Addition: Add the calculated amount of MBTS (e.g., 1.5 phr for a Semi-EV system). Continue milling until a visually homogenous masterbatch is achieved.

Phase 2: Temperature-Controlled Sulfur Addition
  • Thermal Regulation: Ensure the mill temperature is strictly maintained below 100°C. Causality: Because MBTS begins to activate at elevated temperatures, adding elemental sulfur above 100°C will initiate premature cross-linking (scorch), irreversibly ruining the batch[1].

  • Sulfur Dosing: Add 1.5 phr of elemental sulfur. Mill for an additional 4-5 minutes, utilizing cross-cuts to ensure macroscopic and microscopic dispersion.

  • Sheet Out: Sheet the compounded rubber off the mill at a thickness of approximately 2-3 mm. Allow it to rest at room temperature for 24 hours to relieve internal mechanical stresses.

Phase 3: Self-Validating Rheometric Analysis
  • Moving Die Rheometer (MDR) Testing: Excise a 5-gram sample from the rested sheet. Place it in an MDR set to the target vulcanization temperature (e.g., 150°C).

  • Parameter Extraction: Run the rheometer to obtain the cure curve (Torque vs. Time).

    • Validation Check 1 (Scorch Time - ts2​ ): Must be > 3 minutes to ensure adequate flow time in the mold. If ts2​ is too short, the batch must be rejected.

    • Validation Check 2 (Optimum Cure Time - t90​ ): Identifies the exact time required to reach 90% of maximum torque.

Phase 4: Precision Vulcanization
  • Molding: Cut the compounded sheet to fit the target mold dimensions.

  • Hot Pressing: Place the mold in a hydraulic press pre-heated to 150°C. Apply 10-15 MPa of pressure.

  • Curing: Cure the part for the exact duration of t90​ determined in Phase 3. Causality: Curing precisely to t90​ prevents "reversion" (the thermal breakdown of polysulfidic bonds due to over-curing), ensuring optimal tensile strength and minimal extractables[2].

References

  • Understanding the Chemistry: How MBTS Accelerates Rubber Vulcaniz
  • Effect of different sulfur content in Natural Rubber mixtures on their thermo-mechanical and surface properties. ijoer.com.
  • Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO as Co-Cure Activator in ZnO-Based Cure Activ
  • An Appropriate Model Compound for the Accelerated Sulfur Vulcanization of Polyisoprene.

Sources

Method

Robust Quantification of 2-Benzothiazolyl Sulfide (MBTS) Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Benzothiazolyl sulfide, also known as 2,2'-dithiobis(benzothiazole) or MBTS. MBTS is a widely utilized post-vulcanization accelerator in the rubber industry, and its precise measurement is critical for quality control and ensuring the integrity of final products.[1][2] The described method employs a C18 stationary phase with a mobile phase consisting of a tetrahydrofuran, acetonitrile, and phosphate buffer mixture, coupled with UV detection. This protocol is designed to be specific, accurate, and precise, making it suitable for routine analysis in both research and industrial settings. We provide a detailed experimental protocol, method validation parameters, and expert insights into the chromatographic choices to ensure reliable and reproducible results.

Introduction and Scientific Rationale

2-Benzothiazolyl sulfide (MBTS) is a key chemical intermediate and accelerator in the vulcanization of rubber.[2] The purity of MBTS and the presence of related impurities, such as its precursor 2-mercaptobenzothiazole (MBT), can significantly influence the properties and performance of manufactured materials.[1] Consequently, a reliable analytical method for the selective quantification of MBTS is essential for process optimization, quality assurance, and stability testing in the pharmaceutical and materials science sectors.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This note describes a method grounded in reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[1] MBTS, a relatively non-polar molecule, exhibits strong retention on a non-polar stationary phase (like C18) and is eluted by a more polar mobile phase. The strategic composition of the mobile phase, including organic modifiers like tetrahydrofuran (THF) and acetonitrile (ACN), is critical for achieving optimal separation from polar and non-polar impurities.

Principle of the Method: Reverse-Phase Chromatography

The analytical approach is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] The fundamental principle involves the differential partitioning of the analyte between a nonpolar, hydrophobic stationary phase (a C18 silica-based column) and a polar mobile phase.[1] MBTS, being less polar, has a higher affinity for the C18 stationary phase compared to more polar compounds. By carefully controlling the composition and pH of the mobile phase, we can modulate the retention time of MBTS and achieve baseline separation from related substances. Quantification is performed by integrating the peak area from the resulting chromatogram at a specific UV wavelength (240 nm), which corresponds to a region of strong absorbance for the benzothiazole moiety, and comparing it against a calibration curve generated from reference standards.[2]

Experimental Protocol

This section provides a self-validating, step-by-step protocol for the analysis of MBTS. Adherence to these steps is crucial for achieving reproducibility.

  • Instrumentation: A standard HPLC system equipped with an isocratic pump, an autosampler or manual injector, a column oven, and a UV-Vis detector is required.[1][2]

  • Analytical Column: Microbondapak C18 (10 µm, 30 cm x 3.9 mm) or equivalent C18 column.[1][2]

  • Reagents and Standards:

    • Acetonitrile (HPLC Grade)

    • Tetrahydrofuran (THF, HPLC Grade)

    • Sodium Phosphate Monobasic (NaH₂PO₄) or Dibasic (Na₂HPO₄) (AR Grade)[2]

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC or Milli-Q grade)

    • Reference standard of 2-Benzothiazolyl sulfide (MBTS) with known purity.

Mobile Phase Preparation (THF:Acetonitrile:Buffer at 40:40:20 v/v/v):

  • Phosphate Buffer Preparation: Dissolve 1.42 g of sodium phosphate dibasic (Na₂HPO₄) in 1 liter of HPLC-grade water.[2]

  • pH Adjustment: Adjust the pH of the buffer solution to 4.0 using dilute orthophosphoric acid. This pH ensures consistent ionization states for any acidic or basic impurities, leading to stable retention times.[2]

  • Final Mobile Phase Assembly: Combine 400 mL of THF, 400 mL of acetonitrile, and 200 mL of the prepared pH 4.0 phosphate buffer in a suitable solvent reservoir.

  • Degassing: Degas the final mobile phase mixture using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the HPLC system, which can cause flow rate instability and baseline noise.

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the MBTS reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with THF. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to ensure stability.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with THF to cover the expected concentration range of the samples. A suggested calibration range is 80-320 µg/mL.[2]

Sample Preparation:

  • Accurately weigh a representative sample of the material to be analyzed.

  • Dissolve the sample in THF to achieve a theoretical final concentration of MBTS that falls within the established calibration range.[1]

  • Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could block the column or tubing.[1]

The operational parameters for the HPLC system are summarized in the table below.

ParameterConditionRationale
Column Microbondapak C18 (10 µm, 30 cm x 3.9 mm)The C18 stationary phase provides the necessary hydrophobicity for retaining and separating the non-polar MBTS molecule.[1][2]
Mobile Phase THF : Acetonitrile : Buffer (40:40:20 v/v/v)THF is a strong solvent necessary for dissolving MBTS and preventing peak tailing. Acetonitrile provides the primary eluting strength. The buffer maintains a constant pH.[2]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.[1][2]
Injection Volume 20 µLA typical injection volume for standard analytical HPLC systems.[1][2]
Column Temperature AmbientWhile ambient temperature is often sufficient, a thermostatically controlled column oven (e.g., 30 °C) is recommended for enhanced retention time stability.
Detection Wavelength 240 nmProvides high sensitivity for the benzothiazole chromophore present in the MBTS molecule.[1][2]
Run Time ~15 minutesSufficient to allow for the elution of MBTS and any late-eluting impurities.

Method Performance and Validation

The reliability of an analytical method is established through validation, which demonstrates its suitability for the intended purpose.[4] This method has been shown to be robust, with performance characteristics validated according to established guidelines.[2][5]

Table of Method Validation Parameters:

Validation ParameterTypical PerformanceDescription
Specificity Baseline separation of MBTS from MBTThe method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or precursors.[2][4]
Linearity Range 80 - 320 µg/mLThe range over which the peak area response is directly proportional to the concentration of MBTS.
Correlation Coefficient (r²) > 0.999A statistical measure of how close the data points are to the fitted regression line of the calibration curve.
Accuracy (Recovery) 98.66%The closeness of the test results obtained by the method to the true value.[2]
Precision (RSD) 0.51%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]
Limit of Quantification (LOQ) 0.25 µg/MediaThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Retention Time (RT) ~8.78 minutesThe characteristic time it takes for MBTS to travel through the column to the detector.[2] (Note: The precursor MBT typically elutes earlier, at ~4.45 minutes[2]).

Typical Workflow and Results

The entire analytical process, from sample receipt to final report, follows a logical sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Sample RunSample 6. Inject Samples Sample->RunSample Standard 2. Prepare Standards Inject 5. Inject Standards & Build Calibration Curve Standard->Inject MobilePhase 3. Prepare Mobile Phase SystemSetup 4. Equilibrate HPLC (Check System Suitability) MobilePhase->SystemSetup SystemSetup->Inject Inject->RunSample Integrate 7. Integrate Peak Areas RunSample->Integrate Calculate 8. Calculate Concentration (Using Calibration Curve) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of 2-Benzothiazolyl sulfide.

A successful analysis will yield a chromatogram with a sharp, symmetrical peak for MBTS at its characteristic retention time of approximately 8.78 minutes.[2] The concentration of MBTS in the sample is determined by mapping its peak area to the linear regression equation derived from the calibration curve of the prepared standards.

References

  • SIELC Technologies. (2018, February 16). Separation of 2,2'-Dithiobisbenzothiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

  • Analytice. 2-Mercaptobenzothiazole Disulfide (MBTS) - analysis. Analytice. Available at: [Link].

  • Shabadi, C. V., Shelar, B. A., & Shelar, A. R. Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link].

  • SIELC Technologies. (2018, February 16). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 853902, 2-Benzothiazolyl sulfide. PubChem. Available at: [Link].

  • Asian Publication Corporation. Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry. Available at: [Link].

  • Indian Journal of Pharmaceutical Sciences. Simultaneous Determination Of 2-Mercaptobenzothiazole And 2,2' Dithiobis-Benzothiazole By Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link].

  • BioPharm International. (2003, November 1). Method Validation Guidelines. BioPharm International. Available at: [Link].

  • International Journal of Engineering Research & Technology. (2018, January 19). A Review on Analytical Method Development and Validation (With Case Study). IJERT. Available at: [Link].

  • European Directorate for the Quality of Medicines & HealthCare. (2020, July). Validation/Verification of Analytical Procedures. EDQM. Available at: [Link].

  • Cheméo. Benzothiazole, 2,2'-dithiobis-. Cheméo. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting scorch delay issues with 2-Benzothiazolyl sulfide accelerators

Technical Support Center: 2-Benzothiazolyl Sulfide Accelerators A Note on Application: This guide is prepared for researchers, chemists, and process engineers in the polymer and rubber industry . 2-Benzothiazolyl sulfide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Benzothiazolyl Sulfide Accelerators

A Note on Application: This guide is prepared for researchers, chemists, and process engineers in the polymer and rubber industry . 2-Benzothiazolyl sulfide accelerators, such as Dibenzothiazole Disulfide (MBTS), and the associated term "scorch delay," are specific to the vulcanization of rubber. This content is tailored to address troubleshooting in that context.

Introduction

Dibenzothiazole disulfide (MBTS) is a primary accelerator widely used in the rubber industry to achieve efficient sulfur vulcanization.[1] It is known for its fast curing speed and good aging resistance.[2] However, a critical aspect of its use is managing the "scorch time" or "scorch delay." Scorch is the premature onset of vulcanization during processing steps like mixing or extrusion, which can render a batch of rubber compound unusable.[3][4] An adequate scorch delay ensures a sufficient processing window before the rapid cross-linking reaction begins.[5][6] This guide provides in-depth troubleshooting for common scorch delay issues encountered when using MBTS and other benzothiazole-based accelerators.

Frequently Asked Questions (FAQs)

Q1: What is scorch and why is it a problem?

A1: Scorch is the premature cross-linking (vulcanization) of a rubber compound at processing temperatures, before it is shaped into its final form.[7] This is an irreversible process where the compound's viscosity rises rapidly, it loses its ability to flow, and may appear lumpy or burnt.[3] Scorched rubber is difficult or impossible to process further, leading to material waste and production downtime.[8]

Q2: How does MBTS function as an accelerator?

A2: During vulcanization, MBTS breaks down under heat to form active chemical species. These species react with sulfur to create more efficient sulfurating agents, which then form the necessary polysulfidic cross-links between polymer chains much faster than sulfur alone.[9] This mechanism significantly reduces the time and temperature required for curing.[2][9]

Q3: Is MBTS considered a "fast" or "slow" accelerator in terms of scorch?

A3: MBTS is generally considered a primary accelerator with a moderate to fast cure rate but offers a longer and safer scorch time compared to its precursor, 2-Mercaptobenzothiazole (MBT).[1][9] However, it is faster and provides less scorch safety than delayed-action sulfenamide accelerators like CBS or TBBS.[1][3]

Q4: What is the role of Zinc Oxide (ZnO) and Stearic Acid with MBTS?

A4: Zinc oxide and a fatty acid like stearic acid are crucial activators in most sulfur vulcanization systems. They form a zinc-stearic acid complex that reacts with the accelerator fragments to create a more efficient vulcanizing agent. This activation step is vital for achieving a good cure rate and final properties. Insufficient levels of activators can lead to under-cure.[10][11] In some cases, low levels of zinc oxide can paradoxically lead to scorch problems with certain accelerator systems.[12]

Q5: How is scorch time officially measured?

A5: Scorch time is typically measured using a Mooney Viscometer according to standards like ASTM D1646.[8][13][14] The test measures the time it takes for the viscosity of the rubber compound at a specific temperature (e.g., 125°C) to rise by a set number of Mooney units (e.g., 5 units, denoted as t₅).[3] A shorter time indicates a higher risk of scorch.[3] Another common instrument is a Moving Die Rheometer (MDR), which measures the time to a specific rise in torque (e.g., ts₂).[3]

Troubleshooting Guide: Scorch Delay Issues

This section addresses specific scorch-related problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Scorch time is unexpectedly short, leading to processing failures.

Symptoms:

  • Sudden viscosity increase during mixing or extrusion.[3]

  • Lumpy or burnt appearance of the uncured rubber.[3]

  • Spikes in extruder torque.[3]

  • Poor surface finish on extruded profiles.[3]

Potential Causes & Solutions

  • Cause A: Excessive Processing Temperature. High temperatures during mixing or other processing steps can accelerate the breakdown of MBTS, initiating vulcanization prematurely.[7][15]

    • Solution: Lower the mixing or processing temperatures.[3][15] Ensure that cooling systems on mills and internal mixers are functioning efficiently.[16] Implement immediate and effective cooling procedures after mixing to remove excess heat from the rubber batch.[5]

  • Cause B: Inappropriate Accelerator System. MBTS alone may be too fast for the specific polymer or processing conditions.

    • Solution 1: Partially or fully substitute MBTS with a delayed-action sulfenamide accelerator like TBBS (N-tert-butyl-2-benzothiazolesulfenamide) or CBS (N-cyclohexyl-2-benzothiazole sulfenamide).[1][11] These provide a longer scorch delay.[3]

    • Solution 2: Introduce a pre-vulcanization inhibitor (PVI), also known as a retarder.[3][15] Chemicals like CTP (N-(Cyclohexylthio)phthalimide) are highly effective at delaying the onset of scorch without significantly impacting the final cure rate.[15]

  • Cause C: Presence of Moisture. Water contamination in raw materials can lead to the hydrolysis of certain vulcanization system components, which can sometimes reduce scorch safety.[5]

    • Solution: Ensure all raw materials, especially fillers, are kept dry.[5] Check for and eliminate sources of moisture ingress during storage and processing. Expired or improperly stored MBTS can also absorb moisture, leading to performance issues.[17]

  • Cause D: Reactive Fillers. Some fillers can interact with the accelerator system.

    • Solution: The type of filler significantly impacts scorch time. For example, using precipitated silica with a high specific surface area can sometimes extend scorch safety.[5] Conversely, certain grades of carbon black can be more reactive. Evaluating different filler types or grades is recommended.[5][18]

Problem 2: Scorch time varies significantly between batches.

Symptoms:

  • Inconsistent processing performance from one batch to the next.

  • Unpredictable Mooney scorch (t₅) or MDR (ts₂) values in quality control testing.

Potential Causes & Solutions

  • Cause A: Inconsistent Dispersion. If the accelerator and activators (ZnO, stearic acid) are not evenly dispersed, localized areas with high concentrations can form. These "hot spots" will cure much faster, leading to scorch.[16]

    • Solution: Optimize the mixing sequence and cycle. Ensure that accelerators are added at the appropriate stage, typically later in the mixing cycle when the temperature is controlled.[3] Verify that the mixing equipment is in good condition and providing adequate shear.

  • Cause B: Raw Material Variability. The properties of the base elastomer or fillers can vary between suppliers or even lots.

    • Solution: Implement stringent incoming quality control for all raw materials. For the base polymer, properties like Mooney viscosity can influence heat generation during mixing.[19] For fillers, properties like surface area and surface chemistry are important.[5][18]

  • Cause C: Thermal History. The total amount of heat a compound has been exposed to affects its remaining scorch time.[4] If some batches are reworked or held at elevated temperatures for longer periods, their scorch safety will be reduced.[15]

    • Solution: Maintain consistent processing histories for all batches.[4] Minimize the storage time of uncured compound, especially in warm environments.[11][16] If rework is necessary, blend it into virgin material at a controlled, low ratio.[16]

Experimental Protocols & Data

Protocol 1: Mooney Scorch Test (ASTM D1646)

This protocol provides a standardized method for quantifying the scorch characteristics of a rubber compound.[8][13]

Objective: To determine the scorch time (t₅) of a rubber compound accelerated with MBTS.

Apparatus:

  • Mooney Viscometer with a large rotor.[13]

  • Press and die for sample preparation.

  • Stopwatch.

Procedure:

  • Instrument Setup: Calibrate the Mooney Viscometer and preheat the dies to the specified test temperature (e.g., 125°C or 135°C).[14]

  • Sample Preparation: Prepare two discs of the rubber compound, each slightly larger than the rotor. Ensure the sample is free of trapped air.

  • Loading: Place one disc below the rotor and one above, then close the viscometer chamber.

  • Preheating: Allow the sample to warm in the closed, non-rotating chamber for a 1-minute period.[14]

  • Testing: After preheating, start the rotor. The instrument will begin recording the Mooney viscosity (torque) over time.

  • Data Collection: The test continues until the viscosity has risen significantly past the minimum value. The key data points are the minimum viscosity (ML) and the time it takes for the viscosity to increase by 5 units above the minimum (t₅).

Data Interpretation:

ParameterDescriptionTypical Interpretation for Scorch
ML Minimum Mooney ViscosityIndicates the viscosity of the uncured compound at the test temperature.
t₅ Scorch TimeThe time in minutes required for a 5-unit rise in viscosity above ML. A shorter t₅ indicates less scorch safety.[3]
t₃₅ Cure IndexThe time in minutes for a 35-unit rise in viscosity. Indicates the initial rate of cure.

Table 1: Key parameters from a Mooney Scorch Test.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and resolving scorch delay issues.

Scorch_Troubleshooting start Scorch Problem Identified (e.g., Short t₅, Processing Failure) is_temp Is Processing Temperature Too High? start->is_temp is_formulation Is Formulation Optimized? is_temp->is_formulation No sol_temp Reduce Mixer/Extruder Temp Improve Post-Mixing Cooling is_temp->sol_temp Yes is_process Is Process Control Consistent? is_formulation->is_process No sol_formulation1 Substitute with Delayed-Action Accelerator (e.g., TBBS) is_formulation->sol_formulation1 Yes sol_formulation2 Add Pre-Vulcanization Inhibitor (PVI/Retarder) is_formulation->sol_formulation2 Yes sol_process1 Optimize Mixing Sequence & Dispersion is_process->sol_process1 Yes sol_process2 Control Raw Material Quality & Thermal History is_process->sol_process2 Yes end_node Problem Resolved sol_temp->end_node sol_formulation1->end_node sol_formulation2->end_node sol_process1->end_node sol_process2->end_node

Caption: A workflow for troubleshooting scorch delay issues.

Vulcanization Chemistry Overview

The diagram below outlines the simplified stages of accelerated sulfur vulcanization, highlighting where scorch occurs.

Vulcanization_Process cluster_0 Processing Stages cluster_1 Chemical State Mixing 1. Mixing & Shaping (Low Temperature) Curing 2. Curing (High Temperature) Mixing->Curing Heat Application Induction Induction Period (Scorch Delay) - Accelerator Activation - Precursors Form Crosslinking Rapid Cross-linking - Polysulfidic Bonds Form - Modulus Builds Induction->Crosslinking Onset of Cure Scorch SCORCH OCCURS HERE (Premature Cross-linking) Induction->Scorch If Temp is too high or Delay is too short

Caption: Simplified stages of vulcanization and the scorch risk period.

References

  • Effective Strategies And Methods For Extending The Scorch Safety Time Of Rubber Seals. (2025, October 23).
  • What is Scorch? - Circular Rubber Platform.
  • The Characteristics of the Rubber Vulcanization Stage - FOREVER SEALS. (2025, April 24).
  • Effect of scorch time on production process of tire reclaimed rubber products. (2020, October 19).
  • Influence of Fillers and Ionic Liquids on the Crosslinking and Performance of Natural Rubber Biocomposites - MDPI. (2021, May 19).
  • How Rubber Processing Delays Scorch Time Effectively - Taizhou Huangyan Donghai Chemical Co.,Ltd.
  • D 1646 – 04 - Standard Test Methods for - Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer)1. (2004, February 15).
  • The Theory of Vulcanization and the Action of Accelerators in - Rubber Chemistry and Technology.
  • Understanding the Chemistry: How MBTS Accelerates Rubber Vulcanization.
  • ASTM D1646 Viscosity Test - Coi Rubber Products.
  • Causes of scorching of rubber compound and methods for preventing scorching of rubber compound | LETONE Europe.
  • D1646 Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer) - ASTM. (2019, November 26).
  • THE EFFECT OF CARBON BLACK AND SILICA FILLERS ON CURE CHARACTERISTICS AND MECHANICAL PROPERTIES OF BREAKER COMPOUNDS - CORE.
  • Mooney Viscosity: How It Works, Why It Matters, and What It Tells You - Qualitest FZE. (2025, May 9).
  • The Mechanism of Vulcanization and the Action of Accelerators in - Rubber Chemistry and Technology.
  • Influence of Filler Types on Mechanical Properties and Cure Characteristics of Natural Rubber Composites - ResearchGate. (2022, September 11).
  • Filler Interactions in Silica/Carbon Black-Filled Natural Rubber Compounding - E3S Web of Conferences.
  • EFFECT OF TEMPERATURE ON RHEOLOGICAL PROPERTIES OF SBR COMPOUNDS REINFORCED BY SOME INDUSTRIAL SCRAPS AS A FILLER - TSI Journals. (2016, June 18).
  • Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model - ResearchGate.
  • Vulcanization Chemistry Problems and Solutions Explained by ARPL. (2026, January 12).
  • MBTs in Rubber Compounding: Understanding - chembroad. (2024, January 19).
  • acceleratorsand acceleratorsystems - Akrochem Corporation.
  • How to prolong the scorch period of vulcanized rubber in rubber compound - ftz-richon.com. (2025, April 18).
  • Rubber Chemical Expiry Checklist for MBT, MBTS, CBS & ZDEC. (2025, November 24).

Sources

Optimization

Optimizing reaction yield in the industrial synthesis of 2-Benzothiazolyl sulfide

Welcome to the Advanced Technical Support Center for the industrial synthesis of 2-Benzothiazolyl sulfide, commonly known as 2,2'-dithiobis(benzothiazole) or MBTS. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the industrial synthesis of 2-Benzothiazolyl sulfide, commonly known as 2,2'-dithiobis(benzothiazole) or MBTS. As a Senior Application Scientist, I have designed this guide to help researchers, chemical engineers, and drug development professionals troubleshoot yield bottlenecks, eliminate impurities, and upgrade their synthesis from rubber-grade to pharmaceutical-grade standards.

I. Core Mechanistic Principles

The synthesis of MBTS relies on the two-electron oxidative coupling of 2-mercaptobenzothiazole (MBT). The fundamental challenge in this synthesis is balancing the kinetic rate of the radical coupling against the thermodynamic risk of over-oxidation. If the oxidant is too weak or mass transfer is poor, the reaction stalls, leaving unreacted starting material. If the oxidant is too harsh or the pH is improperly calibrated, the thiol group over-oxidizes into sulfinic or sulfonic acids, severely depressing the melting point and purity of the final product[1].

Understanding the causality behind your chosen oxidant system is the first step in diagnosing yield loss.

II. Diagnostic Troubleshooting Logic

Use the following workflow to identify the root cause of suboptimal yields based on your specific oxidation system.

MBTS_Optimization Start Issue: Suboptimal MBTS Yield / Purity Decision Identify Oxidant System Start->Decision H2O2 Hydrogen Peroxide (H2O2) Decision->H2O2 NaOCl Chlorine / Hypochlorite Decision->NaOCl O2 Aerobic (O2) Decision->O2 H2O2_Action Add Phosphotungstic Acid (PTA) Maintain Acidic pH H2O2->H2O2_Action NaOCl_Action Add 0.1% Nonionic Surfactant (Prevent 'Sand' Agglomeration) NaOCl->NaOCl_Action O2_Action Integrate TEMPO Catalyst or Nitric Oxide Carrier O2->O2_Action Success Optimized Yield (>95%) Pharmaceutical Grade (>180°C MP) H2O2_Action->Success NaOCl_Action->Success O2_Action->Success

Diagnostic workflow for optimizing MBTS synthesis yield based on oxidant selection.

III. Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my MBTS yield plateauing at 85-90% when using hydrogen peroxide (H₂O₂), and how can I reduce reaction times? Causality: H₂O₂ decomposes rapidly in alkaline environments. If you are oxidizing the sodium salt of 2-mercaptobenzothiazole (NaMBT) without adjusting the pH, the oxidant decomposes into water and oxygen gas before the oxidative coupling can complete[2]. Solution: Shift the reaction to a weakly acidic environment and introduce Phosphotungstic Acid (PTA) as a homogeneous catalyst. PTA stabilizes the peroxide and accelerates the radical coupling mechanism, pushing conversion ratios over 98.0% and reaction selectivity over 99.0%[2].

Q2: During chlorine/air or sodium hypochlorite oxidation, I am observing tarry droplets and large agglomerates ("sand"). How do I prevent this? Causality: Crude mercaptobenzothiazole dissolved in caustic solutions contains unreacted precursors and byproducts. During rapid oxidation, these impurities precipitate prematurely, encapsulating unreacted starting material and forming insoluble "sand" agglomerates that depress both yield and purity[3]. Solution: Introduce a nonionic or cationic surfactant (e.g., Tergitol 25-L-3 or Pluronic L-43) at 0.01% to 1.0% by weight prior to oxidation. The surfactant lowers the surface tension of the aqueous medium, preventing the tarry byproducts from agglomerating with the desired MBTS crystals[3].

Q3: How can I achieve pharmaceutical-grade MBTS (melting point >180°C) without extensive recrystallization? Causality: Traditional oxidants (hypochlorite, chlorates) leave inorganic salt residues and promote over-oxidation to sulfinic or sulfonic acids. These impurities depress the melting point below the 180°C threshold required for cephalosporin precursor synthesis[4],[1]. Solution: Transition to an aerobic oxidation system (O₂). You can employ a circulating fluidized bed reactor using nitric oxide as an oxygen carrier[4],[1], or use a TEMPO-catalyzed aerobic radical coupling in acetonitrile[5]. Both methods eliminate inorganic salt byproducts, yielding MBTS with a melting point of ~183°C and >99% purity[4],[1].

IV. Quantitative Data Presentation

The following table summarizes the expected performance metrics and specific industrial challenges associated with the most common MBTS oxidation systems.

Oxidant SystemCatalyst / AdditiveTypical Yield (%)Purity / Melting PointPrimary Industrial Challenge
Sodium Hypochlorite None85 - 90%< 175 °C (Rubber Grade)High salinity wastewater, "sand" formation
Chlorine / Air Nonionic Surfactant92 - 95%~ 175 °CHalogenated byproducts
Hydrogen Peroxide Phosphotungstic Acid (PTA)> 98.0%> 180 °C (Pharma Grade)Requires strict pH control
Oxygen (O₂) TEMPO (1 mol%)94 - 95%> 180 °C (Pharma Grade)Requires pressurized reactor (0.2 MPa)

V. Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in self-validating mechanisms.

Protocol 1: High-Yield Synthesis of MBTS via PTA-Catalyzed H₂O₂ Oxidation[2]

Objective: Achieve >98% yield of pharmaceutical-grade MBTS with zero high-salinity wastewater.

  • Preparation: Dissolve 2-mercaptobenzothiazole (MBT) to an initial concentration of 0.23 mol/L in a weakly acidic solvent system (e.g., tert-butanol/water).

    • Causality: The acidic environment prevents the premature H₂O₂ decomposition that plagues alkaline NaMBT solutions.

  • Catalyst Addition: Add Phosphotungstic Acid (PTA) to achieve a concentration of 0.0063 mol/L in the reactor.

  • Oxidation: Heat the reactor to 70°C. Introduce H₂O₂ dropwise at a strict stoichiometric ratio (1:1 equivalent to MBT).

    • Causality: Dropwise addition prevents thermal runaway and localized over-oxidation of the thiol groups.

  • Validation Checkpoint (Self-Validating Step): At 15 minutes, test a drop of the mother liquor with starch-iodide paper. A rapid blue-black color change confirms active H₂O₂ is still present and driving the reaction. If the test is negative before 30 minutes, premature H₂O₂ decomposition has occurred (check for pH drift).

  • Isolation: After 30 minutes, cool the mixture to precipitate MBTS. Filter and wash with distilled water. The PTA-containing mother liquor can be recycled up to five times with >93% H₂O₂ utilization[2].

Protocol 2: Surfactant-Assisted Chlorine/Air Oxidation (Anti-Agglomeration Method)[3]

Objective: Eliminate "sand" formation during the industrial oxidation of sodium mercaptobenzothiazole.

  • Dissolution: Prepare an aqueous solution of sodium mercaptobenzothiazole (NaMBT) and adjust the pH to strictly between 10 and 11.

    • Causality: A pH below 9 causes unwanted precipitation of unreacted MBT, while a pH above 12 decreases the final product yield[3].

  • Surfactant Addition: Add 0.1% by weight of a nonionic surfactant (e.g., Tergitol 25-L-3).

    • Causality: Exceeding 1.0% surfactant causes excessive foaming during aeration without providing additional anti-agglomeration benefits[3].

  • Oxidation: Heat the solution to 65°C. Introduce a mixture of chlorine gas and air to drive the oxidative coupling.

  • Validation Checkpoint (Self-Validating Step): Wash the isolated product with tap water until neutral, dry at 65°C for 16 hours, and pass it through a U.S. Standard 325-mesh (45-micron) sieve. If the retained residue exceeds 1.0% by weight, the surfactant concentration was insufficient or reactor agitation was inadequate. A properly executed reaction will yield <0.5% residue[3].

VI. References

  • US4755608A - Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium. Google Patents. 6

  • What is 2,2'-Dithiobis(benzothiazole)? Uses, Improve purities, Preparation. ChemicalBook. 4

  • US4859778A - Process for the preparation of 2,2'-dithiobis (benzothiazole). Google Patents. 3

  • A Much Cleaner Oxidation Process for 2,2′-Dibenzothiazole Disulfide Synthesis Catalyzed by Phosphotungstic Acid. ACS Publications. 2

  • Clean Synthesis of Pharmaceutical Intermediate 2,2'-Dithiobis(benzothiazole) in Fluidized Bed Reactor. Asian Journal of Chemistry. 1

  • Aerobic oxidative radical coupling catalyzed by TEMPO for the preparation of 2,2′‐dibenzothiazole disulfide. DOI / Wiley. 5

Sources

Troubleshooting

Resolving poor dispersion of 2-Benzothiazolyl sulfide in natural rubber matrices

Technical Support Center: Elastomer Compounding & Troubleshooting Welcome to the Technical Support Center for Elastomeric Materials. For researchers and drug development professionals, the integrity of elastomeric closur...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Elastomer Compounding & Troubleshooting

Welcome to the Technical Support Center for Elastomeric Materials. For researchers and drug development professionals, the integrity of elastomeric closures (such as vial stoppers, syringe plungers, and IV septa) is critical. Poor dispersion of vulcanization accelerators like 2-Benzothiazolyl sulfide (MBTS) in natural rubber (NR) or synthetic polyisoprene matrices leads to uneven cross-linking. In pharmaceutical applications, this not only compromises the mechanical integrity of the closure but also creates localized pockets of unreacted MBTS, significantly increasing the risk of Extractables and Leachables (E&L) contaminating the Active Pharmaceutical Ingredient (API).

This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve MBTS agglomeration.

Part 1: Mechanistic Overview – The Causality of Poor Dispersion

To solve MBTS dispersion, we must first understand the thermodynamic and physical barriers preventing it from mixing into natural rubber:

  • The Thermal Barrier (Melting Point vs. Processing Limit): MBTS is a solid powder with a high melting point of approximately 164°C[1]. However, to prevent premature vulcanization (scorch), curatives must be added to the rubber matrix at temperatures strictly below 110°C[2]. Because MBTS cannot be melted into the rubber during the curative phase, it must be incorporated as a solid, relying entirely on mechanical shear.

  • The Thermodynamic Barrier (Polarity Mismatch): Natural rubber is a highly non-polar hydrocarbon (polyisoprene). MBTS contains polar benzothiazole rings and a disulfide bond. Thermodynamics dictate that the polar MBTS particles will preferentially self-associate (agglomerate) rather than disperse into the non-polar rubber matrix.

  • Filler Interference (The Silica Effect): If your formulation uses silica for reinforcement, the acidic silanol groups on the silica surface will aggressively adsorb basic/polar accelerators like MBTS[3]. This strips the accelerator from the rubber matrix, creating dense agglomerates around the filler and leaving the bulk rubber under-cured[4].

G MBTS MBTS Powder (Polar, MP ~164°C) Mismatch Thermodynamic Repulsion & Solid-State Mixing MBTS->Mismatch NR Natural Rubber Matrix (Non-Polar) NR->Mismatch Agglom MBTS Agglomeration Mismatch->Agglom Direct Addition Sol1 Polymer-Bound Masterbatch (MBTS-80) Agglom->Sol1 Troubleshooting Sol2 Silane Coupling Agents (e.g., TESPT) Agglom->Sol2 Troubleshooting GoodDisp Homogeneous Dispersion Sol1->GoodDisp Sol2->GoodDisp

Mechanistic pathway of MBTS agglomeration in NR and troubleshooting interventions.

Part 2: Quantitative Comparison of Dispersion Strategies

To overcome these barriers, formulation scientists must alter how MBTS is introduced. The table below summarizes the efficacy of different MBTS incorporation methods based on empirical rheological data.

Incorporation MethodPhysical StateMax Processing TempDispersion Quality (1-10)Scorch RiskE&L Risk (Pharma)
Direct Dry Powder Fine Powder< 110°C3High (Localized)Critical
Oil-Treated Powder Powder + Mineral Oil< 110°C5ModerateHigh
In-Situ Silanization Powder + TESPT Silane< 110°C7LowModerate
Polymer Masterbatch Pre-dispersed Pellet (MBTS-80)< 110°C9 Very Low Minimal

Note: For pharmaceutical elastomers, Polymer Masterbatching (MBTS-80) is the gold standard to minimize extractables.

Part 3: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By following these workflows, the physical properties of the resulting elastomer will inherently verify the success of the dispersion.

Protocol A: Utilizing Polymer-Bound Masterbatches (MBTS-80)

The most definitive way to resolve MBTS dispersion is to stop using raw powder. Instead, use a pre-dispersed masterbatch (e.g., MBTS-80), which contains 80% MBTS pre-dispersed in an EPDM/EVA or NR polymeric binder[5]. This lowers the surface tension and allows the MBTS to melt into the matrix at lower temperatures[2].

  • Calculate Phr Adjustment: Adjust your formulation to account for the 80% active concentration. If your recipe calls for 1.0 phr (parts per hundred rubber) of MBTS powder, use 1.25 phr of MBTS-80.

  • Stage 1 (Mastication): Masticate the natural rubber in an internal Banbury mixer at 70°C until a smooth consistency is achieved. Add fillers and processing aids. Dump the masterbatch at 150°C.

  • Cooling: Sheet out the rubber and allow it to cool completely to room temperature (or strictly < 80°C).

  • Stage 2 (Curative Addition): Transfer the cooled rubber to a two-roll mill. Add the MBTS-80 pellets. Because the pellets are polymer-bound, they will immediately incorporate into the rubber bank without dusting or flying off.

  • Validation (MDR): Cure a 5g sample in a Moving Die Rheometer (MDR) at 150°C. A successful dispersion will yield a smooth, asymptotic torque curve (S') without erratic spikes, confirming uniform cross-link density.

Protocol B: Optimizing Shear on the Two-Roll Mill

If you are restricted to using MBTS powder, you must rely on extreme mechanical shear to break apart the agglomerates.

  • Temperature Control: Set the two-roll mill friction ratio to 1:1.2. Maintain roll temperatures between 60°C and 80°C. Higher temperatures will reduce the viscosity of the rubber, which decreases the shear force applied to the MBTS particles. Keep it cool to keep viscosity (and shear) high.

  • Addition Sequence: Add a small amount of stearic acid (0.5 phr) to the rubber bank before the MBTS. Stearic acid acts as an internal lubricant and dispersion aid.

  • Mechanical Dispersion: Slowly sift the MBTS powder into the rolling bank.

  • Cross-Cutting & Cigar Rolling: Perform at least 6 "cross-cuts" (cutting the rubber off the roll at an angle and feeding it back through) followed by 4 "cigar rolls" (rolling the sheet into a cylinder and feeding it through end-first). This forces the material through the nip in all three spatial dimensions.

  • Validation (Optical Microscopy): Cut a cured sample with a fresh microtome blade. Examine under a reflected light microscope at 50x magnification with a 30-degree illumination angle[3]. The surface should be free of bright white spots (un-dispersed MBTS agglomerates).

Workflow Mastication 1. NR Mastication (Banbury, 70°C) Fillers 2. Add Fillers & Oils (Temp rises to 150°C) Mastication->Fillers Cooling 3. Dump & Cool (< 80°C) Fillers->Cooling Stage2 4. Stage 2 Mixing (Two-Roll Mill) Cooling->Stage2 Curatives 5. Add MBTS-80 & Sulfur (< 105°C) Stage2->Curatives Crosscut 6. Cross-Cutting & Cigar Rolling Curatives->Crosscut

Optimized two-stage mixing workflow for incorporating MBTS into natural rubber.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why am I seeing localized over-curing (hot spots) in my molded elastomeric stoppers? A1: This is the hallmark symptom of MBTS agglomeration. When MBTS remains clumped, the concentration of accelerator in that specific microscopic region is exponentially higher than the surrounding matrix. During vulcanization, this localized area cures rapidly and becomes brittle (over-cured), while the surrounding rubber remains under-cured and gummy. Switching to a polymer-bound dispersion (MBTS-80) resolves this[5].

Q2: Can I just increase the mixing temperature to 170°C to melt the MBTS powder into the rubber? A2: No. While heating above 164°C would theoretically melt the MBTS[1], doing so in the presence of sulfur and the rubber matrix will initiate immediate, uncontrolled vulcanization inside your mixing equipment (a catastrophic failure known as "scorch"). Curatives must always be mixed below 110°C[2].

Q3: We recently added silica to our formulation to improve tear strength, but now our cure times have doubled and dispersion is worse. Why? A3: Silica has a highly acidic, polar surface covered in silanol groups. These groups act like magnets for polar accelerators like MBTS, adsorbing them onto the filler surface and preventing them from dispersing into the rubber[3]. To fix this, you must add a silane coupling agent like TESPT (Bis[3-(triethoxysilyl)propyl] tetrasulfide) during the first mixing stage. TESPT reacts with the silanol groups, neutralizing the silica surface and freeing the MBTS to do its job[4].

Part 5: References

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-Benzothiazolyl Sulfide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of 2-Benzothiazolyl sulfide (also known as Dibenzothiazolyl disulfide or MBTS). This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 2-Benzothiazolyl sulfide (also known as Dibenzothiazolyl disulfide or MBTS). This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into refining your crystallization techniques to minimize impurities. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your purification processes effectively.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions researchers encounter when working with 2-Benzothiazolyl sulfide and its immediate precursor, 2-Mercaptobenzothiazole (MBT). Achieving high purity in the final MBTS product often begins with the rigorous purification of MBT.

Q1: What are the most common impurities in crude 2-Benzothiazolyl sulfide, and where do they come from?

Answer: The impurity profile of 2-Benzothiazolyl sulfide is largely dictated by the synthesis of its precursor, 2-Mercaptobenzothiazole (MBT). The common industrial synthesis reacts aniline, carbon disulfide, and sulfur at high temperatures and pressures.[1] Impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual aniline, sulfur, and carbon disulfide.

  • Intermediates and By-products: These are the most challenging to remove. They include benzothiazole, diphenylthiourea, and various polysulfides.[2]

  • Degradation Products: Tar-like, resinous materials formed from secondary reactions under harsh synthesis conditions.[1][2]

These impurities become incorporated into the crystal lattice during crystallization through various mechanisms, compromising the final purity of your product.

Q2: How do impurities get trapped in a crystal lattice?

Answer: Impurity incorporation is a complex process that can occur through several mechanisms. Understanding these is key to designing a successful purification strategy.

  • Surface Adsorption: Impurities adhere to the surface of the growing crystal. This is often the easiest type to remove with proper washing.

  • Inclusions: Pockets of mother liquor (the solution from which the crystal is growing) become trapped within the crystal. This can happen if the crystal grows too quickly, forming defects and hollows.[3]

  • Occlusions: Impurities are randomly incorporated into the crystal lattice instead of the target molecule, often because they have a similar size, shape, or functionality.

  • Attrition-Induced Inclusions: In agitated systems, collisions between crystals or with the impeller can cause small fragments to break off, leading to disordered growth and the trapping of impurities.[3][4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: Mechanisms of impurity incorporation into a crystal lattice.

Part 2: Troubleshooting Common Crystallization Issues

This section is formatted as a troubleshooting guide to directly address specific problems you may encounter during your experiments.

Q3: My final product has low purity. Where should I start troubleshooting?

Answer: Low purity is a common issue that can almost always be traced back to one of four key areas: solvent selection, cooling rate, agitation, or the initial purity of the crude material. A systematic approach is essential.

dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: Troubleshooting decision tree for low product purity.

Q4: How do I select the best solvent for recrystallization?

Answer: The ideal solvent is the cornerstone of effective purification. The principle is to choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 2-Mercaptobenzothiazole (the precursor), impurities like tars should remain soluble even at low temperatures, or be insoluble at high temperatures to allow for hot filtration.

Solvent Selection Strategy:

  • Solubility Profiling: Test the solubility of your crude material in a range of solvents at both room temperature and their boiling points.[5]

  • Consider Co-solvents: A mixed solvent system can provide finer control. A patent for refining MBT suggests using a composite solvent of toluene with either isopropanol or acetone.[6] In this system, MBT is dissolved in the hot mixture and crystallizes upon cooling as the overall solvent power decreases.

  • Polarity Matching: The polarity of the solvent influences which impurities are rejected. A study on MBT purification found that mixed solvents with a polarity index between 3.8 and 4.4 provided the highest purity.[7]

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Toluene 1112.4Good for dissolving MBT at high temperatures; low solubility at room temp.[5]
Ethanol 784.3Often used as a co-solvent to modulate polarity.[7][8]
Isopropanol 823.9Used in patented co-solvent systems for MBT purification.[6]
Acetone 565.1Highly polar; can be used as a co-solvent or for washing.[6]
2-Butanone (MEK) 804.7Shows high solubility for MBT at elevated temperatures.[5]
Q5: My crystallization is happening too quickly, resulting in fine powder and low purity. How do I control the cooling process?

Recommended Cooling Protocol:

  • Initial Slow Cool: Once the compound is fully dissolved at a high temperature, remove it from the heat source and allow it to begin cooling slowly in an insulated bath.

  • Controlled Cooling Phase: Once crystal nucleation begins, the cooling rate should be strictly controlled. For industrial processes, this often involves a programmed cooling curve.[11][12]

  • Ice Bath Finish: Only after a significant amount of crystal mass has formed should the flask be transferred to an ice bath to maximize yield by precipitating the remaining dissolved product.

PhaseTemperature RangeCooling Rate (°C/min)Rationale
Nucleation T(dissolution) to ~T(dissolution) - 20°C0.5 - 1.0Allows for the formation of a small number of stable crystal nuclei.[9]
Crystal Growth ~T(dissolution) - 20°C to 25°C0.1 - 0.5Slow growth promotes lattice perfection and impurity exclusion.[10]
Yield Maximization 25°C to 0-4°C> 1.0 (Ice Bath)Crashes out remaining solute after pure crystals have formed.
Q6: What is the impact of agitation speed on crystal purity?

Answer: Agitation has a dual effect on crystallization and must be carefully optimized.

  • Positive Effects: Gentle stirring (e.g., 100-200 RPM in a lab flask) ensures thermal and concentration homogeneity in the solution. This prevents localized areas of high supersaturation, which can lead to rapid, uncontrolled nucleation and impurity trapping.[4]

  • Negative Effects: High-energy agitation (e.g., >400 RPM) can lead to crystal attrition—the breaking of existing crystals.[3] These broken fragments can act as new, imperfect seeds for growth, and the damaged surfaces can be sites for impurity incorporation.[4]

Recommendation: Use the lowest agitation speed that still provides a visibly homogeneous slurry. The goal is to keep the crystals suspended, not to create a violent vortex.

Q7: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This is often due to very high levels of supersaturation or the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Add More Solvent: The most immediate solution is to return the flask to the heat source and add more of the "good" solvent to decrease the supersaturation level.[13]

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the product is more likely to be a solid. This can be achieved by using a larger volume of solvent.

  • Use an Anti-Solvent: Consider anti-solvent crystallization (see Q8), which operates on a different principle and can sometimes bypass the oiling out problem.

  • Pre-Purify the Crude: Oiling out is often exacerbated by high impurity loads. Performing a preliminary purification, such as an acid-base wash, can remove the problematic impurities.[2]

Q8: When should I consider anti-solvent crystallization, and how does it work?

Answer: Anti-solvent crystallization is an excellent alternative when a compound has very high solubility in most solvents, making traditional cooling crystallization difficult. It is also useful for thermally sensitive products.[14]

The technique works by dissolving the compound in a "good" solvent where it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble.[15][16] This addition drastically reduces the solubility of the solute in the mixed solvent system, inducing supersaturation and causing crystallization.[17]

Key Considerations:

  • Miscibility: The solvent and anti-solvent must be fully miscible.

  • Addition Rate: The anti-solvent should be added slowly and with good agitation to avoid generating extremely high local supersaturation, which can cause oiling out or the formation of amorphous solids.[15]

  • Choice of Anti-solvent: The anti-solvent should be chosen to maximize the precipitation of the target compound while keeping impurities in solution.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key purification and analysis techniques.

Protocol 1: Optimized Cooling Recrystallization of 2-Mercaptobenzothiazole (MBT)

dot graph { graph [rankdir=TB, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: Workflow for an optimized cooling recrystallization protocol.

Methodology:

  • Solvent Preparation: Prepare a solvent mixture of toluene and isopropanol in a 4:1 ratio by volume.[6]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude MBT. Add the solvent mixture portion-wise while heating until the MBT is completely dissolved. Note the volume of solvent used. Add an additional 5-10% solvent to prevent premature crystallization.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling: Remove the flask from the heat and place it in an insulated container (e.g., a beaker packed with glass wool) to slow the cooling rate. Allow it to cool undisturbed to room temperature. Crystal formation should begin during this phase.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a standard and reliable method for quantifying the purity of MBT and detecting residual impurities.[1][18]

Methodology:

  • Standard Preparation: Prepare a stock solution of a known concentration of a high-purity reference standard of 2-Mercaptobenzothiazole in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of your purified product and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A gradient mixture of acetonitrile and water is typically effective.[20]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection: UV detector at 254 nm.[18]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample. The purity of your sample can be calculated by comparing the area of the main peak to the total area of all peaks (Area % method) or by quantifying against the calibration curve. Impurities will appear as separate peaks, typically with different retention times.

References

  • Wang, F., & Dowling, A. W. (2022). Optimizing Batch Crystallization with Model-based Design of Experiments. AIChE Journal.
  • Lange, K., et al. (1994). Process for the preparation of 2-mercaptobenzothiazole. U.S.
  • Lin, H. C. (1982). Purification of 2-mercaptobenzothiazole. U.S.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]

  • Wang, J., et al. (2015). 2-mercaptobenzothiazole refining method.
  • Juers, D. H., & Matthews, B. W. (2004). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Nagy, Z. K., & Braatz, R. D. (2012). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes. [Link]

  • Guide for crystallization. (n.d.). University of Rennes. [Link]

  • User "Buttonwood". (2020). If stirring negatively affects crystal purity, why is it so?. Chemistry Stack Exchange. [Link]

  • Kumar, S., & Nekkanti, V. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Research Journal of Pharmacy and Technology. [Link]

  • Mojena, M., et al. (2001). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research. [Link]

  • Kadam, S. S., et al. (2015). Influence of Agitation on Primary Nucleation in Stirred Tank Crystallizers. Crystal Growth & Design. [Link]

  • Hronec, M., et al. (2000). Purification of 2-mercaptobenzothiazole by solvent extraction. Chemical Papers. [Link]

  • Kumar, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. [Link]

  • Liu, W., et al. (2023). A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. Materials Chemistry and Physics. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Al-Masoudi, W. A. (2015). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Applicable Chemistry. [Link]

  • Trifkovic, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]

  • Reemtsma, T., et al. (1995). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry. [Link]

  • Singh, S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Yin, Q., et al. (2015). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. Journal of Chemical & Engineering Data. [Link]

Sources

Troubleshooting

Troubleshooting baseline noise in GC-MS analysis of 2-Benzothiazolyl sulfide

Technical Support Center: Troubleshooting GC-MS Baseline Noise in 2-Benzothiazolyl Sulfide Analysis Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting GC-MS Baseline Noise in 2-Benzothiazolyl Sulfide Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve baseline noise issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Benzothiazolyl sulfide (also known as MBTS). This compound is notoriously challenging due to its thermal lability and tendency to interact with active sites in the analytical flow path.

This guide bypasses generic advice, focusing strictly on the mechanistic causality of baseline disturbances and providing self-validating protocols to ensure scientific integrity.

Visual Troubleshooting Workflow

G Start Observe Baseline Noise in GC-MS of 2-Benzothiazolyl sulfide CheckIons Extract Ion Chromatograms (EIC) for Diagnostic m/z Start->CheckIons IsSiloxane m/z 207, 281, 355 (Siloxanes) CheckIons->IsSiloxane IsDegradation m/z 167 (MBT Degradation) CheckIons->IsDegradation IsAirWater m/z 18, 28, 32 (Air/Water) CheckIons->IsAirWater ActionSiloxane Column/Septum Bleed: Perform Bake-out & Replace Septum IsSiloxane->ActionSiloxane Detected ActionDegradation Thermal Degradation: Lower Inlet Temp & Use Inert Liner IsDegradation->ActionDegradation Detected ActionAirWater System Leak: Check Seals & Carrier Gas Purity IsAirWater->ActionAirWater Detected

Diagnostic workflow for identifying the root cause of GC-MS baseline noise.

FAQ & Mechanistic Troubleshooting Guide

Q1: Why am I seeing a sudden increase in baseline noise and extra "ghost" peaks when analyzing 2-Benzothiazolyl sulfide? A1: The causality lies in the thermal lability of the sulfur-sulfur and carbon-sulfur bonds in 2-Benzothiazolyl sulfide (C14H8N2S3, MW: 300.4 g/mol )[1]. When exposed to high GC inlet temperatures (typically >250°C), the molecule undergoes thermal degradation, cleaving into smaller, semi-volatile fragments like 2-mercaptobenzothiazole (MBT)[2]. These degradation products accumulate in the inlet liner and at the head of the GC column. As they slowly elute during the temperature program, they create a continuous, jagged baseline disturbance. Furthermore, exposed silanol groups (active sites) in a dirty or poorly deactivated liner act as catalysts, accelerating this degradation.

Q2: How can I differentiate between column bleed, an air leak, and sample-induced contamination as the source of my baseline drift? A2: To establish a self-validating diagnostic system, you must stop relying on the Total Ion Chromatogram (TIC) and instead extract specific diagnostic ions (EIC)[3].

  • If the baseline drift is accompanied by m/z 207, 281, and 355 , you are observing cyclic siloxanes, which indicates column stationary phase degradation (column bleed) or septum bleed[4].

  • If you observe a high background of m/z 18 (Water), 28 (Nitrogen), and 32 (Oxygen) , you have a compromised vacuum seal or contaminated carrier gas[3].

  • If you observe m/z 167 , the baseline noise is directly caused by the thermal degradation of your 2-Benzothiazolyl sulfide sample into MBT[2]. By checking these specific ions, the system validates its own state without requiring physical teardowns.

Q3: My baseline is elevated even when injecting pure solvent (hexane). Is my column ruined? A3: Not necessarily. An elevated baseline during solvent blanks often indicates that semi-volatile matrix components or 2-Benzothiazolyl sulfide degradation products have condensed at the head of the column[3]. Before replacing the column, perform an inlet maintenance routine followed by a column bake-out. If the baseline drops back to normal levels, the issue was reversible contamination. If it remains high and is dominated by siloxane ions, the stationary phase is irreversibly damaged[4].

Quantitative Data: Diagnostic Ions and Thresholds

To rapidly diagnose baseline noise, compare your background spectra against this structured table.

Diagnostic m/zChemical OriginPrimary CauseTroubleshooting ActionAcceptable Threshold
18, 28, 32 H2O, N2, O2System leak, poor carrier gas purityLeak test inlet; check gas filters.N2 (m/z 28) < 10% of H2O (m/z 18)
167 2-MercaptobenzothiazoleThermal degradation of 2-Benzothiazolyl sulfideLower inlet temp to 220°C; change liner.< 5% of target analyte peak area
207, 281, 355 Cyclic SiloxanesColumn bleed, septum bleedTrim column; replace septum; bake-out.Constant at isothermal temps
44 CO2Contaminated gas, exhausted trapReplace carrier gas traps.Minimal background

Detailed Experimental Protocols

Protocol 1: Inlet Deactivation and Maintenance for Thermally Labile Sulfides

To prevent the degradation of 2-Benzothiazolyl sulfide, the inlet must be perfectly inert to prevent catalytic breakdown.

  • Step 1: Cool the GC oven to 35°C and the inlet to <50°C. Turn off the MS source and carrier gas flow.

  • Step 2: Remove the septum nut, septum, and inlet liner.

  • Step 3: Inspect the gold seal (or base plate) at the bottom of the inlet. If it is discolored or has sample residue, replace it. A dirty seal is a primary catalyst for sulfide degradation.

  • Step 4: Install a new, ultra-inert, deactivated glass liner. For 2-Benzothiazolyl sulfide, a single-taper liner with deactivated glass wool is recommended to prevent the sample from hitting the hot metal base of the inlet.

  • Step 5: Install a new high-temperature, low-bleed septum (e.g., BTO septum) to prevent siloxane introduction[3].

  • Step 6: Restore carrier gas flow and purge the inlet for 10 minutes before heating to remove ambient oxygen.

  • Step 7: Set the inlet temperature to 220°C . Do not exceed 250°C to minimize thermal cleavage of the disulfide bonds.

Protocol 2: Column Bake-Out and Self-Validation

If baseline noise persists due to heavy semi-volatile contamination, follow this self-validating bake-out procedure[3].

  • Step 1: Ensure the inlet maintenance (Protocol 1) is complete and the system is leak-free (m/z 28 < m/z 18).

  • Step 2: Set the carrier gas flow to a constant 1.0 - 1.5 mL/min.

  • Step 3: Program the GC oven to ramp at 10°C/min to the column's maximum isothermal temperature limit (e.g., 320°C for a standard 5ms column).

  • Step 4: Hold the temperature for 2 hours. Do NOT exceed 2 hours , as excessive baking damages the stationary phase and creates active sites[3].

  • Step 5: Cool the oven to 50°C, then run a blank solvent injection (e.g., Hexane).

  • Step 6: Evaluate the TIC baseline. If the baseline is flat and m/z 167 and 207 are absent, the system has successfully validated its cleanliness and is ready for 2-Benzothiazolyl sulfide analysis.

References

  • PubChem. "2-Benzothiazolyl sulfide | C14H8N2S3 | CID 853902". National Center for Biotechnology Information. [Link]

  • Kaniwa, M., et al. "Identification of causative chemicals of allergic contact dermatitis using a combination of patch testing in patients and chemical analysis. Application to cases from rubber footwear". PubMed.[Link]

  • Restek. "Troubleshooting GC Column Baseline Issues". Restek Resource Hub.[Link]

  • Element Lab Solutions. "GC Diagnostic Skills III | Baseline Problems". Element Lab Solutions.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Benzothiazolyl Sulfide (MBTS) and Sulfenamide Accelerators in Rubber Vulcanization

This guide provides an in-depth comparative analysis of two pivotal classes of accelerators used in the sulfur vulcanization of rubber: 2-Benzothiazolyl sulfide (also known as Dibenzothiazole disulfide or MBTS) and the b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of two pivotal classes of accelerators used in the sulfur vulcanization of rubber: 2-Benzothiazolyl sulfide (also known as Dibenzothiazole disulfide or MBTS) and the broader category of sulfenamide accelerators. This document is intended for researchers, scientists, and professionals in the field of polymer science and rubber technology, offering insights into the mechanistic nuances, performance trade-offs, and practical applications of these accelerators, supported by experimental data and standardized testing protocols.

Introduction: The Role of Accelerators in Vulcanization

Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1] This process, if relying solely on sulfur, is impractically slow and inefficient, requiring high temperatures that can degrade the polymer.[1][2] Vulcanization accelerators are chemical compounds that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[3][4] The choice of accelerator is critical as it dictates not only the speed of the cure but also the processing safety (scorch) and the final physical properties of the vulcanizate.[5]

This guide focuses on a comparison between MBTS, a semi-fast, delayed-action thiazole accelerator, and sulfenamides (e.g., CBS, TBBS), which are renowned for their delayed-action and subsequent rapid cure rates.[2][6][7]

Chemical Structure and Classification

The fundamental difference between MBTS and sulfenamide accelerators lies in their chemical structure, which directly influences their behavior during vulcanization.

  • 2-Benzothiazolyl sulfide (MBTS): A symmetrical disulfide, MBTS is formed by the oxidation of two 2-mercaptobenzothiazole (MBT) molecules. It is classified as a semi-fast primary accelerator.[7]

  • Sulfenamide Accelerators: This class of accelerators is characterized by a nitrogen-sulfur (N-S) bond. They are typically derivatives of 2-mercaptobenzothiazole, where the sulfhydryl proton is replaced by an amine group.[2] Common examples include:

    • N-Cyclohexyl-2-benzothiazole sulfenamide (CBS)[6]

    • N-tert-butyl-2-benzothiazole sulfenamide (TBBS)[7]

    • N-oxydiethylene-2-benzothiazole sulfenamide (MBS)[8]

The nature of the amine group in sulfenamides plays a significant role in their activity; more basic amines generally lead to faster cure rates but shorter scorch times.[5]

Mechanism of Action: A Tale of Two Pathways

The efficacy of these accelerators stems from their ability to generate a highly reactive sulfurating agent that efficiently cross-links the rubber polymer chains.

MBTS Vulcanization Pathway: Under vulcanization temperatures, MBTS undergoes homolytic cleavage of the disulfide bond to form two mercaptobenzothiazolyl radicals. These radicals then react with sulfur to form a complex that is the active sulfurating agent. This process is relatively straightforward but offers limited delay, making it susceptible to premature vulcanization or "scorch" if not properly controlled.[1]

Sulfenamide Vulcanization Pathway: The mechanism for sulfenamides is more complex and is the key to their desirable delayed-action characteristic.[9]

  • Induction Period (Scorch Delay): Initially, the sulfenamide accelerator undergoes thermal decomposition, which is accelerated by the presence of activators like zinc oxide and stearic acid. A key step is the cleavage of the N-S bond. During this induction period, any prematurely formed MBT is scavenged by the unreacted sulfenamide, forming MBTS.[10] This scavenging action prevents the vulcanization from starting prematurely, providing a crucial safety window for processing.

  • Cross-link Formation: After the induction period, a series of reactions leads to the formation of an active sulfurating complex. This complex then efficiently donates sulfur to the rubber backbone, forming mono-, di-, and polysulfidic cross-links.

The delayed action of sulfenamides is a significant advantage, particularly in the manufacturing of complex rubber articles like tires, where extensive mixing and shaping are required before curing.[2]

Diagram: Vulcanization Accelerator Mechanisms

G cluster_0 MBTS Pathway cluster_1 Sulfenamide Pathway MBTS MBTS MBT_rad 2 MBT• (radicals) MBTS->MBT_rad Heat Active_S_MBTS Active Sulfurating Agent MBT_rad->Active_S_MBTS + Sulfur (S8) Vulcanizate_MBTS Vulcanizate Active_S_MBTS->Vulcanizate_MBTS + Rubber Rubber_MBTS Rubber Rubber_MBTS->Vulcanizate_MBTS Sulfenamide Sulfenamide (e.g., CBS) MBT_Amine MBT + Amine Sulfenamide->MBT_Amine Heat, ZnO Scavenging Scavenging Reaction (Delay Period) MBT_Amine->Scavenging + Sulfenamide Active_S_Sulf Active Sulfurating Agent Scavenging->Active_S_Sulf + Sulfur (S8) Vulcanizate_Sulf Vulcanizate Active_S_Sulf->Vulcanizate_Sulf + Rubber Rubber_Sulf Rubber Rubber_Sulf->Vulcanizate_Sulf

Caption: Simplified reaction pathways for MBTS and Sulfenamide accelerators.

Comparative Performance Analysis

The choice between MBTS and sulfenamide accelerators is driven by the specific requirements of the rubber compound and the manufacturing process. The key performance metrics are scorch safety, cure rate, and the physical properties of the final product.

Performance Metric2-Benzothiazolyl Sulfide (MBTS)Sulfenamide Accelerators (e.g., CBS, TBBS)
Scorch Safety Moderate; less scorchy than MBT but significantly more so than sulfenamides.[1][4]Excellent; provides a long delay before the onset of cure, allowing for safe processing.[4][9][11]
Cure Rate Semi-fast; provides a moderate cure rate.[9]Fast; after the initial delay, the vulcanization proceeds rapidly.[9][11]
Vulcanization Plateau Broad, leading to good reversion resistance.[7]Flat and reversion resistant, ensuring consistent properties over a range of cure times.[2]
Tensile Strength Good.[12]Excellent; often results in higher tensile strength compared to thiazoles.[9][12][13]
Modulus Moderate.High; sulfenamides like TBBS are known to produce high modulus vulcanizates.[5][13]
Typical Applications General-purpose rubber goods, footwear, cables, and as a secondary accelerator.[5]Tires, conveyor belts, and other demanding applications requiring high performance and processing safety.[2][6]

Data synthesized from multiple sources.[1][2][4][5][7][9][11][12][13]

Experimental Protocol: Evaluation of Accelerator Performance via Moving Die Rheometer (MDR)

To quantitatively compare the performance of these accelerators, a standard industry methodology using a Moving Die Rheometer (MDR) is employed. This protocol is based on principles outlined in ASTM D2084.

Objective: To determine and compare the cure characteristics (scorch time, cure time, torque values) of rubber compounds accelerated with MBTS and CBS.

Materials & Equipment:

  • Natural Rubber (SMR 20)

  • Zinc Oxide

  • Stearic Acid

  • Sulfur

  • N330 Carbon Black

  • Accelerator (MBTS or CBS)

  • Two-roll mill

  • Moving Die Rheometer (MDR)

Procedure:

  • Compounding:

    • Prepare two identical rubber base formulations on a two-roll mill, with the only variable being the accelerator.

    • Formulation (in parts per hundred rubber - phr): Natural Rubber: 100, Carbon Black: 50, Zinc Oxide: 5, Stearic Acid: 2, Sulfur: 2.5.

    • Compound A: Add 1.5 phr of MBTS.

    • Compound B: Add 1.0 phr of CBS.

    • Ensure thorough and consistent mixing for both compounds.

  • MDR Analysis:

    • Set the MDR to the desired vulcanization temperature (e.g., 160°C).

    • Place a sample of the unvulcanized rubber compound (approx. 5g) into the die cavity.

    • Start the test. The instrument will oscillate one die at a specific frequency and amplitude, measuring the torque required.

    • The test continues until the torque reaches a maximum, stable value (or for a pre-set time).

  • Data Interpretation:

    • The MDR generates a cure curve (Torque vs. Time). From this curve, the following parameters are extracted:

      • ML (Minimum Torque): An indicator of the compound's viscosity before vulcanization.

      • MH (Maximum Torque): Correlates with the cross-link density and stiffness of the fully cured rubber.[12]

      • ts2 (Scorch Time): The time taken for the torque to increase by 2 dN·m above ML. This represents the period of safe processing.[12]

      • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque development (MH - ML).[12][14]

Diagram: Experimental Workflow for Accelerator Evaluation

G cluster_params A 1. Compound Preparation B 2. Sample Loading into MDR A->B C 3. Rheological Testing (MDR) B->C D 4. Data Acquisition (Cure Curve) C->D E 5. Parameter Extraction D->E F 6. Comparative Analysis E->F ts2 ts2 (Scorch) E->ts2 t90 t90 (Cure Time) E->t90 MH MH (Max Torque) E->MH

Caption: Workflow for evaluating rubber accelerator performance using an MDR.

Application-Driven Selection

  • Choose MBTS when:

    • Cost is a primary concern, as it is generally less expensive than sulfenamides.[9]

    • Moderate processing safety is sufficient for the application.

    • It is used in combination with other accelerators to achieve specific cure characteristics.[15][16]

  • Choose Sulfenamides (CBS, TBBS, etc.) when:

    • Maximum processing safety is required due to high processing temperatures or complex shaping procedures (e.g., tire manufacturing).[2]

    • A fast cure rate following the delay is necessary to optimize production cycles.[9]

    • High-performance vulcanizates with superior tensile strength and modulus are desired.[12][13]

Conclusion

Both 2-Benzothiazolyl sulfide (MBTS) and sulfenamide accelerators are indispensable tools in the rubber industry. MBTS serves as a reliable, semi-fast accelerator for a wide range of general-purpose applications. However, sulfenamide accelerators represent a significant technological advancement, offering a superior combination of delayed action for processing safety and a rapid cure rate. This unique characteristic makes them the accelerators of choice for high-performance applications where processing demands are stringent and final product quality is paramount. The selection between these two classes should be a carefully considered decision based on a thorough analysis of processing requirements, desired vulcanizate properties, and economic factors.

References

  • Benchchem. (n.d.). Valeraldehyde in Rubber Accelerator Production: Application Notes and Protocols.
  • Hamiico. (n.d.). Rubber Accelerators: CBS, TMTD, MBT, MBTS.
  • Teker, M., Usluoğlu, A., & Öztürk, E. (2024). The Effect Of Accelerators On Vulcanization Of Natural Rubber Compounds. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7, 1–12.
  • YUSHENG. (n.d.). Rubber Accelerator In Rubber Compounding/Vulcanization.
  • Wellt Chemicals. (2024, January 9). The Ultimate Guide to Sulfenamide Accelerator in 2024.
  • AIP Publishing. (2025, May 7). Effects of MBTS in combination with different accelerators on cure characteristics of RR/SBR/NR rubber blends.
  • huawei chemical. (2025, December 8). How Rubber Vulcanization Accelerators Are Transforming Curing Speed in Modern Rubber Manufacturing.
  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators.
  • Jet Mill Equipment Manufacturer. (2025, January 26). The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate.
  • chembroad. (2024, April 19). What Makes MBS Rubber Accelerators a Game-Changer in Tire Manufacturing?
  • DergiPark. (2023, July 20). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds.
  • chembroad. (2024, January 19). Sulfenamide Accelerators: Understanding Its Role.
  • Akrochem Corporation. (n.d.). Accelerators and Accelerator Systems.
  • PMC. (2022, October 25). Physical Properties and Biodegradability Evaluation of Vulcanized Epoxidized Natural Rubber/Thermoplastic Potato Starch Blends.
  • ASTM International. (2009, September 15). Standard Test Methods for Rubber Chemical Accelerator—Purity by High Performance Liquid Chromatography.
  • ResearchGate. (2016, July 30). Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds.
  • Semantic Scholar. (2018, November 20). Performance of binary accelerator system on natural rubber compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: How MBTS Accelerates Rubber Vulcanization.

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Comparative

A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-Benzothiazolyl Sulfide (MBTS) Residues

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Benzothiazolyl sulfide (MBTS) residues. Designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Benzothiazolyl sulfide (MBTS) residues. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of common analytical techniques, offering a framework for selecting and implementing a method that is fit for its intended purpose. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of method validation in line with global regulatory standards.

The Imperative for Validated MBTS Residue Analysis

2-Benzothiazolyl sulfide, also known as 2,2'-dithiobis(benzothiazole) or MBTS, is a widely used accelerator in the rubber vulcanization process.[1][2] Its presence as a potential residue or leachable in pharmaceutical container-closure systems, medical devices, and consumer products necessitates sensitive and reliable analytical methods for quantification. Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that any analytical procedure used for release and stability testing be thoroughly validated to ensure the identity, strength, quality, and purity of drug products.[3][4]

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[5][6] This guide will compare three principal analytical techniques—HPLC-UV, LC-MS/MS, and GC-MS—within the robust framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

The Regulatory Backbone: Understanding Method Validation Parameters

A successful method validation demonstrates that an analytical procedure consistently produces results that are accurate, reliable, and reproducible. The ICH Q2(R1) guideline provides a harmonized framework for the most common validation parameters.[7][9] The validation process should be documented in a protocol that outlines the intended purpose, the performance characteristics to be validated, and their acceptance criteria.[6]

Core Validation Parameters:
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][11] It is often assessed using recovery studies.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][11] It provides an indication of its reliability during normal usage.

G cluster_prep Phase 1: Method Development & Preparation cluster_core_val Phase 2: Core Validation Experiments cluster_final Phase 3: Finalization & Reporting Dev Analytical Procedure Development Proto Write Validation Protocol (Define Purpose, Parameters, Criteria) Dev->Proto Spec Specificity / Selectivity Proto->Spec Begin Validation Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec LOQ Limit of Quantitation (LOQ) Acc->LOQ Prec->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robust Robustness LOD->Robust Report Validation Report (Summarize Results) Robust->Report Method_Ready Method_Ready Report->Method_Ready Method Validated

Caption: General workflow for analytical method validation.

Comparative Analysis of Quantitative Methods

The choice of an analytical technique depends on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation.[13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of MBTS.[2][12] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's absorbance of UV light.[1]

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography (e.g., C18 column): Chosen because MBTS is a relatively nonpolar molecule, making it well-retained on a nonpolar stationary phase with a more polar mobile phase (e.g., acetonitrile/water).[2][14]

  • UV Wavelength Selection: The detection wavelength is set at the absorbance maximum (λmax) of MBTS to achieve the highest sensitivity. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength and check for peak purity.

  • System Suitability: Before starting validation, inject a standard solution (e.g., five replicates) to check that the system is performing adequately. Key parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), column efficiency (plate count), and peak symmetry (tailing factor). This ensures the analytical system is fit for the validation work.

  • Specificity:

    • Analyze a blank matrix sample (placebo) to ensure no interfering peaks are present at the retention time of MBTS.

    • Perform a forced degradation study (e.g., acid, base, oxidative, thermal, photolytic stress) on an MBTS solution. The goal is to demonstrate that degradation product peaks do not co-elute with the main MBTS peak, proving the method is stability-indicating.[3]

  • Linearity:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

    • The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a blank matrix with known concentrations of MBTS at three levels (e.g., low, medium, high), with at least three replicates per level.[11]

    • Analyze the samples and calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each). The Relative Standard Deviation (RSD) should typically be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on different equipment. The RSD over both sets of data is calculated to assess the method's consistency within the lab.

  • Limit of Quantitation (LOQ):

    • Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by calculating it from the standard deviation of the response and the slope of the calibration curve.

    • Verify the determined LOQ by analyzing samples at this concentration and confirming that acceptable accuracy and precision can be achieved.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[7]

    • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and other system suitability parameters. The method is robust if the results remain within acceptable limits.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for trace-level residue analysis in complex matrices like biological fluids or environmental samples.[15][16] After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a highly selective and sensitive method of quantification.[17][18]

Causality Behind Experimental Choices:

  • ESI Source: ESI is a soft ionization technique suitable for polar to moderately polar compounds like benzothiazoles, minimizing in-source fragmentation and preserving the molecular ion.[18]

  • MRM Transitions: At least two MRM transitions are typically monitored for each analyte. One is used for quantification (quantifier) and the second for confirmation (qualifier). The ratio of their signals must remain constant across standards and samples, providing an extra layer of identity confirmation.

The validation protocol largely follows that of HPLC-UV but with additional considerations specific to mass spectrometry.

  • System Suitability: As with HPLC, but also includes monitoring the signal intensity and stability of the MS detector.

  • Specificity/Selectivity: Analyze at least six different blank matrix lots to assess for interferences. The absence of a signal greater than 20% of the LOQ in the MRM channel for MBTS demonstrates selectivity.

  • Matrix Effect: This is a critical parameter for LC-MS/MS. It assesses the ion suppression or enhancement caused by co-eluting matrix components.

    • It is evaluated by comparing the peak response of an analyte in a post-extraction spiked blank sample to the response of the analyte in a pure solvent standard at the same concentration.

    • An internal standard (ideally, a stable isotope-labeled version of MBTS) should be used to compensate for matrix effects and variations in extraction recovery.

  • Linearity: Prepare calibration standards in the blank matrix (matrix-matched calibration) to account for any matrix effects. A weighting factor (e.g., 1/x or 1/x²) is often required for linear regression to handle heteroscedasticity at low concentrations.

  • Accuracy & Precision: Assessed similarly to HPLC-UV, but using quality control (QC) samples prepared in the blank matrix at multiple concentration levels (e.g., LLOQ, low, mid, high). For bioanalytical methods, acceptance criteria are often ±15% (±20% at the LLOQ) for accuracy (relative error) and ≤15% (≤20% at the LLOQ) for precision (RSD).[19][20]

  • LOQ & LOD: The LOQ is the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Carryover: Assessed by injecting a blank sample immediately after the highest concentration standard. The response in the blank should be ≤ 20% of the response at the LOQ.

  • Stability: The stability of MBTS must be evaluated in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term frozen storage).[10][21]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[22] While MBTS itself has limited volatility, GC-MS can be an effective tool, potentially after a derivatization step to improve its chromatographic properties.

Causality Behind Experimental Choices:

  • Injector Temperature: Must be optimized to ensure efficient volatilization of the analyte without causing thermal degradation.

  • Column Selection: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for separating compounds like benzothiazoles.[23]

  • Derivatization: If MBTS exhibits poor peak shape or thermal instability, derivatization (e.g., silylation) may be necessary to create a more volatile and stable derivative for analysis.[22]

The validation approach is similar to LC-MS/MS, with specificity, linearity, accuracy, precision, and sensitivity being the core parameters. Key differences lie in the sample introduction and separation.

  • Specificity: Evaluate potential interference from the matrix by analyzing blank samples. The use of full-scan mass spectra can help identify interfering compounds, while Selected Ion Monitoring (SIM) mode provides enhanced sensitivity and selectivity for quantification.[23]

  • Linearity, Accuracy, and Precision: These are determined as described for the other methods. An internal standard is crucial to correct for variations in injection volume and potential matrix effects.

  • Robustness: Parameters to investigate include injector temperature, oven temperature ramp rate, carrier gas flow rate, and split/splitless time.[23]

G Sample Sample Receipt Weighing/Aliquoting Extraction Extraction Add extraction solvent (e.g., Acetonitrile, THF) Sonicate / Vortex Sample->Extraction Cleanup Sample Cleanup (Optional) SPE or LLE Extraction->Cleanup If matrix is complex Filter Filtration Pass through 0.45µm filter Extraction->Filter Cleanup->Filter Vial Transfer to Vial Add Internal Standard Filter->Vial Injection {Instrument Injection|HPLC / LC-MS / GC} Vial->Injection Analysis Data Acquisition & Processing Peak Integration Calibration Curve Fitting Injection->Analysis Result {Final Result|Concentration Report} Analysis->Result

Caption: A typical sample preparation and analysis workflow.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics and practical considerations for each technique in the context of MBTS residue analysis.

Parameter HPLC-UV LC-MS/MS GC-MS
Specificity Moderate (Relies on retention time)Very High (Relies on retention time and mass transitions)High (Relies on retention time and mass spectrum)
Sensitivity (Typical LOQ) ng/mL to low µg/mLpg/mL to low ng/mL[15][24]Low ng/mL
Linear Range Good (Typically 2-3 orders of magnitude)Excellent (Often >4 orders of magnitude)Good (Typically 2-3 orders of magnitude)
Matrix Effect Low to ModerateHigh (Ion suppression/enhancement is a major concern)Moderate to High
Throughput HighHigh (with modern UHPLC systems)Moderate to High
Instrument Cost LowHighModerate
Operational Complexity LowHighModerate
Robustness HighModerate (Source cleanliness is critical)High
Best Suited For Routine QC, release testing, high-concentration samplesTrace analysis, bioanalysis, complex matrices, structural confirmationVolatile/semi-volatile impurities, confirmation analysis

Conclusion: Selecting the Appropriate Method

The selection of an analytical method for quantifying MBTS residues is a critical decision that must be guided by the method's intended purpose.

  • For routine quality control and release testing where residue levels are expected to be relatively high and the matrix is simple (e.g., rinse solutions, raw material testing), HPLC-UV is often the most practical and cost-effective choice due to its robustness and simplicity.[1][2]

  • For applications requiring ultra-low detection limits , such as leachable studies, analysis of biological samples for toxicokinetic studies, or trace contaminant analysis in complex matrices, LC-MS/MS is the gold standard.[15][17][25] Its unparalleled sensitivity and specificity provide the highest degree of confidence in the results.

  • GC-MS serves as a valuable alternative, particularly for confirming the identity of volatile or semi-volatile impurities related to MBTS.[23][24] Its suitability depends on the thermal stability of MBTS and whether derivatization is required.

Ultimately, any chosen method must be rigorously validated according to established guidelines to ensure that the generated data is reliable, reproducible, and defensible.[26][27] This process, while resource-intensive, is a non-negotiable pillar of scientific integrity and regulatory compliance in the pharmaceutical and allied industries.

References

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Sources

Validation

Absolute Structural Validation of 2-Benzothiazolyl Sulfides: A Comparative Guide to Single-Crystal X-Ray Diffraction

Introduction to Structural Elucidation Challenges 2-Benzothiazolyl sulfides represent a critical class of heterocyclic compounds widely utilized as vulcanization accelerators in the polymer industry, antimicrobial agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Structural Elucidation Challenges

2-Benzothiazolyl sulfides represent a critical class of heterocyclic compounds widely utilized as vulcanization accelerators in the polymer industry, antimicrobial agents in drug development, and versatile ligands in organometallic chemistry. Determining their absolute structural conformation—including precise C–S bond lengths, torsion angles, and intermolecular packing—is paramount for predicting their physicochemical behavior and reactivity.

While spectroscopic techniques offer valuable connectivity data,1[1]. This guide objectively compares SCXRD against alternative validation methods and provides a self-validating experimental protocol for researchers working with complex sulfide architectures.

Comparative Analysis: SCXRD vs. Alternative Techniques

To establish a robust, self-validating structural model, researchers must understand the causality behind selecting SCXRD over, or in conjunction with, Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD).

  • SCXRD: Provides absolute atomic coordinates by measuring the diffraction of X-rays by the electron density of a highly ordered crystal lattice. It is the only technique that definitively resolves stereocenters, tautomeric forms, and non-covalent intermolecular interactions (e.g., π−π stacking, hydrogen bonding) in the solid state[1].

  • NMR Spectroscopy: While solution-state NMR is excellent for confirming atomic connectivity and dynamic conformational flexibility, it loses the 3D spatial arrangement present in the solid state. However,2 serves as a powerful cross-validation tool for SCXRD, especially when assigning hydrogen atom positions or resolving polymorphic ambiguities[2].

  • Powder XRD (PXRD): Useful for bulk phase identification and determining crystallographic purity, but3 due to peak overlap and the inability to easily localize lighter atoms[3].

Quantitative & Qualitative Comparison of Structural Validation Techniques
TechniqueResolutionSample Phase RequirementInformation YieldKey Limitation
SCXRD Atomic (<1 Å)Solid (Single crystal >0.1 mm)Absolute 3D structure, bond lengths/angles, stereochemistryRequires high-quality, defect-free single crystals
Solution NMR Atomic / MolecularLiquid (Solution)Atomic connectivity, dynamic conformational flexibilityLoses 3D solid-state packing and intermolecular context
Solid-State NMR Atomic / MolecularSolid (Powder/Microcrystals)Local chemical environment, crystallographic Z' valueRequires complex DFT calculations for full 3D mapping
Powder XRD Bulk PhaseSolid (Powder)Phase identification, unit cell parameters, purityDifficult to solve ab initio structures for organics

Experimental Workflow: SCXRD of 2-Benzothiazolyl Sulfides

To ensure scientific integrity, the structural validation of 2-benzothiazolyl sulfides must be treated as a self-validating system. The workflow below integrates SCXRD with SSNMR cross-validation to eliminate structural ambiguities.

G Synth 2-Benzothiazolyl Sulfide Synthesis & Purification Cryst Crystal Growth (Slow Evaporation) Synth->Cryst High Purity Yield NMR Solid-State NMR (GIPAW Cross-Validation) Synth->NMR Bulk Powder XRD SCXRD Data Collection (100 K, Mo Kα Radiation) Cryst->XRD Single Crystal >0.1mm Solve Structure Solution (Direct Methods & Refinement) XRD->Solve Diffraction Data Solve->NMR Structural Synergy Final Validated 3D Structure (Absolute Configuration) Solve->Final Atomic Coordinates NMR->Final Chemical Shifts

Workflow for self-validating structural elucidation of 2-benzothiazolyl sulfides.

Step-by-Step Methodology & Causality
  • Crystal Growth (Causality: Lattice Ordering): High-quality single crystals (typically 0.1–0.3 mm) are grown via slow evaporation or vapor diffusion (e.g., using a dichloromethane/hexane solvent system). Causality: Slow thermodynamic kinetics are crucial to minimize lattice defects, solvent trapping, and twinning, ensuring sharp diffraction spots and a high signal-to-noise ratio[1].

  • Crystal Mounting and Cryocooling (Causality: Thermal Vibration Reduction): A defect-free crystal is selected under polarized light, mounted on a goniometer head using perfluorinated oil, and cooled to ~100 K using a nitrogen cryostream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which significantly enhances high-angle diffraction resolution and mitigates radiation-induced decay of the organic sulfide[1].

  • Data Collection (Causality: Reciprocal Space Sampling): The crystal is irradiated with a monochromatic X-ray beam (typically Mo K α , λ=0.71073 Å) while being rotated through specific ω and ϕ angles. Causality: Systematic rotation ensures that all lattice planes satisfy Bragg's Law at different intervals, allowing the detector to map the complete reciprocal space lattice, which mathematically corresponds to the electron density of the 2-benzothiazolyl sulfide molecule[1].

  • Structure Solution and Refinement (Causality: Phase Problem Resolution): Initial atomic positions are solved using direct methods or Patterson functions to overcome the crystallographic phase problem. The model is refined against F2 using full-matrix least-squares minimization. Causality: Because X-rays scatter off electron clouds, heavier atoms (S, N, C) are easily located, whereas hydrogen atoms are placed in calculated positions and refined using a riding model to prevent geometric distortion[1].

  • Cross-Validation via NMR Crystallography (Causality: Self-Validating System): Following SCXRD refinement,3 for the refined crystal structure are compared directly with experimental 13 C and 15 N SSNMR data. Causality: Excellent agreement between calculated and experimental chemical shifts provides strong vindication for the correctness of the refined crystal structure, particularly confirming tautomeric states that X-ray diffraction might ambiguously assign[3].

Mechanistic Insights & Structural Features

In 2-benzothiazolyl sulfide derivatives,4[4]. This conformational twist is driven by the steric bulk of the bridging sulfur atom and the thermodynamic drive to minimize electronic repulsion between lone pairs.

For instance, structural analyses of nitroaryl-substituted 2-benzothiazolyl sulfides demonstrate that weak intermolecular interactions—such as S⋯O contacts (e.g., 3.227 Å) and π−π stacking between the benzothiazole rings—dictate the macroscopic crystal packing, often organizing the molecules into infinite perpendicular sheets[4]. Furthermore, when these sulfides are utilized as ligands in organometallic chemistry (e.g., dirhenium complexes),5[5]. These crystallographic insights are directly correlative to the compound's stability and efficacy in downstream applications.

References

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) PMC (National Institutes of Health)[Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data MDPI[Link]

  • SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES Revue Roumaine de Chimie[Link]

  • Alkyl 2-Benzothiazolyl Sulfide Ligated Dirhenium Complexes: Syntheses, Structure and Computational Study ResearchGate[Link]

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Comparative

Spectroscopic comparison of mono and disulfide 2-benzothiazolyl derivatives

Spectroscopic Comparison Guide: Mono vs. Disulfide 2-Benzothiazolyl Derivatives As a Senior Application Scientist, differentiating between mono-sulfide 2-benzothiazolyl derivatives (e.g., 2-mercaptobenzothiazole, MBT) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Mono vs. Disulfide 2-Benzothiazolyl Derivatives

As a Senior Application Scientist, differentiating between mono-sulfide 2-benzothiazolyl derivatives (e.g., 2-mercaptobenzothiazole, MBT) and their disulfide counterparts (e.g., 2,2'-dithiobis(benzothiazole), MBTS) is a routine yet critical analytical challenge. These compounds are foundational to rubber vulcanization, corrosion inhibition[1], and pharmaceutical development[2].

The analytical complexity arises from the structural dynamics of the mono-sulfide. While MBTS is covalently locked as a disulfide, MBT exists in a solvent- and phase-dependent tautomeric equilibrium between a thiol (-SH) and a thione (>C=S) form[3]. This guide provides a comprehensive, causality-driven framework for distinguishing these states using orthogonal spectroscopic techniques.

Structural Dynamics & Tautomeric Causality

To accurately interpret the spectra of these derivatives, one must first understand their structural baseline. In the solid state and in polar solvents, mono-sulfide MBT exists predominantly in the thione form due to resonance stabilization and strong intermolecular hydrogen bonding[3]. Consequently, analysts searching for a classic -SH stretch in FTIR will often misinterpret their data. Conversely, the oxidation of MBT yields the disulfide MBTS, which permanently locks the molecule, eliminating the N-H proton and the >C=S double bond[4].

G Thiol MBT (Thiol Form) Active -SH Thione MBT (Thione Form) Active >C=S and -NH Thiol->Thione Tautomerization Disulfide MBTS (Disulfide) Locked -S-S- Thiol->Disulfide Oxidation Thione->Disulfide Oxidation

Fig 1: Tautomeric equilibrium of MBT and its oxidative conversion to the MBTS disulfide.

Spectroscopic Comparison Data

Vibrational Spectroscopy (FTIR vs. Raman)

The fundamental rule of vibrational spectroscopy dictates that FTIR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability[5].

  • The Disulfide Challenge: The -S-S- bond in MBTS is highly symmetrical and polarizable, resulting in a negligible dipole moment change. Therefore, the -S-S- stretch is nearly invisible in FTIR but produces a sharp, intense peak at ~526 cm⁻¹ in Raman spectroscopy[1].

  • The Mono-sulfide Signature: Because MBT favors the thione form, its FTIR spectrum is dominated by a broad N-H stretch at ~3100–3200 cm⁻¹ and a strong >C=S stretch at ~1000–1050 cm⁻¹[6]. Both are entirely absent in the disulfide[4].

Nuclear Magnetic Resonance (NMR)

NMR provides absolute confirmation of the oxidation state. In ¹H NMR, the thione proton of MBT appears as a highly deshielded, broad singlet around 13.0 ppm (in DMSO-d6) due to the electronegativity of the nitrogen and hydrogen bonding[2]. In ¹³C NMR, the C2 carbon of the mono-sulfide (thione >C=S) resonates past 180 ppm, whereas the C2 carbon of the disulfide (C-S-S) shifts upfield to ~170 ppm due to the loss of the double bond character[2].

UV-Vis Spectroscopy

Electronic transitions are highly sensitive to the thione chromophore. MBT exhibits a distinct n→π* transition at ~320 nm[3]. Upon oxidation to MBTS, the >C=S chromophore is destroyed, and the primary absorption blue-shifts to the 270–280 nm region, representing the π→π* transitions of the aromatic benzothiazole ring[3].

Quantitative Data Summaries

Table 1: Vibrational & Electronic Spectroscopic Markers

ModalityTarget FeatureMono-sulfide (MBT)Disulfide (MBTS)Causality / Physical Basis
FTIR N-H Stretch~3100 - 3200 cm⁻¹AbsentMBT exists as a thione; MBTS lacks the N-H proton.
FTIR >C=S Stretch~1000 - 1050 cm⁻¹AbsentThione double bond is lost upon oxidation to disulfide.
Raman -S-S- StretchAbsent~526 cm⁻¹High polarizability of the disulfide bond makes it Raman-active[1].
UV-Vis n→π* Transition~320 nmAbsentThe thione chromophore in MBT absorbs in the near-UV[3].
UV-Vis π→π* Transition~280 nm~270 - 280 nmAromatic ring transitions remain, but shift slightly upon dimerization.

Table 2: Multinuclear NMR Chemical Shifts (in DMSO-d6)

NucleusPositionMono-sulfide (MBT)Disulfide (MBTS)Causality / Physical Basis
¹H NMR N-H Proton~13.0 ppm (broad)AbsentThione proton is highly deshielded; absent in locked disulfide[2].
¹H NMR Aromatic (C4-C7)7.1 - 7.8 ppm7.3 - 8.0 ppmSlight downfield shift in MBTS due to the electron-withdrawing -S-S- linkage.
¹³C NMR C2 Carbon> 180 ppm~ 170 ppmLoss of >C=S double bond character increases shielding in the disulfide[2].

Self-Validating Experimental Protocols

To ensure data integrity and prevent false positives caused by solvent-induced tautomerization or rapid proton exchange, adhere to the following validated workflows.

Protocol A: Orthogonal Vibrational Acquisition (FTIR & Raman)

Objective: Capture the thione N-H stretch (FTIR) and the disulfide S-S stretch (Raman) without inducing phase changes.

  • Sample Preparation (FTIR): Disperse 1-2 mg of the analyte in 100 mg of anhydrous, IR-grade KBr. Grind gently in an agate mortar. Causality: Avoid Attenuated Total Reflectance (ATR) for initial screening if high pressure is required, as excessive mechanical stress can induce polymorphic shifts or alter the thione-thiol equilibrium.

  • Sample Preparation (Raman): Place the neat powder on a glass slide or in a quartz capillary.

  • Instrument Configuration (Raman): Excite using a 785 nm or 1064 nm laser. Causality: Benzothiazolyl derivatives often contain trace fluorescent impurities. Lower energy (near-IR) lasers bypass the electronic absorption bands, quenching fluorescence that would otherwise drown out the weak ~526 cm⁻¹ -S-S- signal[1].

  • Self-Validation Step: Check the Raman baseline. If a broad fluorescent hump obscures the 400-600 cm⁻¹ region, switch to a 1064 nm FT-Raman system. In FTIR, verify the absence of a broad water band at 3400 cm⁻¹ to ensure the KBr matrix is truly anhydrous, preventing masking of the N-H stretch.

Protocol B: Multinuclear NMR Spectroscopy

Objective: Lock the proton exchange rate to observe the thione N-H proton and accurately map the C2 carbon.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (100.0% isotopic purity, stored over molecular sieves). Causality: Trace water in standard CDCl3 or wet DMSO will cause rapid chemical exchange with the N-H proton, broadening the 13.0 ppm signal into the baseline and rendering it invisible[2]. DMSO strongly hydrogen-bonds to the N-H, slowing the exchange rate and sharpening the peak.

  • Acquisition Parameters (¹³C): Run a standard 1D ¹³C with proton decoupling. Ensure the relaxation delay (D1) is set to at least 2-3 seconds. Causality: The C2 carbon is quaternary and lacks attached protons, leading to a long T1 relaxation time. A short D1 will result in signal nulling.

  • Self-Validation Step: Inspect the residual solvent peak. The DMSO quintet should be perfectly sharp at 2.50 ppm. If a broad H₂O peak appears at ~3.3 ppm, the solvent is wet, and the integration/sharpness of the 13.0 ppm N-H peak cannot be trusted.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Benzothiazolyl Sulfide

Understanding the Hazard Profile of 2-Benzothiazolyl Sulfide A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. 2-Benzothiazolyl sulfide is not merely a benign laborator...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile of 2-Benzothiazolyl Sulfide

A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. 2-Benzothiazolyl sulfide is not merely a benign laboratory reagent; it possesses a distinct hazard profile that necessitates its classification as hazardous waste.

Key Hazards:

  • Human Health: The compound is harmful if swallowed and can cause skin and eye irritation.[1] It is also classified as a skin sensitizer, meaning repeated contact may lead to an allergic skin reaction.[2][3]

  • Environmental Hazards: 2-Benzothiazolyl sulfide is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[3][4] It is not readily biodegradable, highlighting the importance of preventing its release into the environment.[2]

  • Reactivity Hazards: Contact with acids liberates toxic gas.[2][3] It is also incompatible with strong oxidizing agents.[1]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.GHS07 (Exclamation Mark)[5]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[2][3]GHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment, Acute (Category 1) Very toxic to aquatic life.[2][4]GHS09 (Environment)
Hazardous to the Aquatic Environment, Chronic (Category 1) Very toxic to aquatic life with long lasting effects.[2][4]GHS09 (Environment)

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Benzothiazolyl sulfide for any purpose, including disposal preparation, the correct PPE must be worn. The goal is to create a complete barrier between the chemical and your body.

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.[3] For larger quantities or when generating dust, chemical-resistant coveralls may be necessary.[8][9]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] If there is a risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[9]

  • Respiratory Protection: If dusts are generated, a NIOSH/MSHA-approved respirator is required.[7] All handling of the solid material that could create dust should be performed in a chemical fume hood to minimize inhalation exposure.[3]

Waste Collection and Segregation: The Path to Proper Disposal

Proper segregation of chemical waste at the source is a cornerstone of a safe and compliant laboratory. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" and list "2-Benzothiazolyl sulfide" as the contents.

  • Solid Waste: Collect waste 2-Benzothiazolyl sulfide in its solid form. Avoid creating dust during transfer.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing boats, contaminated gloves, and paper towels used for cleanup, must also be placed in the designated hazardous waste container.[7]

  • Avoid Mixing: Do not mix 2-Benzothiazolyl sulfide waste with other waste streams, especially acidic waste, to prevent the liberation of toxic gases.[2][3] It should also be kept separate from strong oxidizing agents.[1]

The following diagram illustrates the decision-making process for waste segregation.

start Generate 2-Benzothiazolyl Sulfide Waste container Is a designated, labeled hazardous waste container available? start->container get_container Obtain and label a new, compatible container. container->get_container No add_waste Place solid waste and contaminated materials into the container. container->add_waste Yes get_container->add_waste check_compat Is the waste mixed with other chemicals? add_waste->check_compat acid_check Is the other chemical an acid? check_compat->acid_check Yes seal Securely seal the container when not adding waste. check_compat->seal No oxidizer_check Is the other chemical a strong oxidizer? acid_check->oxidizer_check No incompatible DANGER: INCOMPATIBLE Do not mix. Keep waste streams separate. acid_check->incompatible Yes oxidizer_check->incompatible Yes compatible Waste is compatible. Proceed with caution. oxidizer_check->compatible No compatible->add_waste end Store for pickup by EH&S or licensed waste contractor. seal->end

Waste Segregation Workflow

Managing Spills and Emergencies

Accidents can happen, and a clear, rehearsed spill response plan is essential. The response procedure depends on the scale of the spill.

For Minor Spills (e.g., a few grams in a contained area):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Prevent the spread of the powder. Avoid any actions that could make it airborne.[10]

  • Cleanup: Gently sweep or vacuum up the material and place it into the designated hazardous waste container.[2][3] If sweeping, you can lightly dampen the material with an inert liquid like mineral oil to prevent dust generation.[1]

  • Decontamination: Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.[7][10]

For Major Spills (e.g., large quantity, outside of a fume hood):

  • Evacuate: Immediately evacuate the area.[11]

  • Alert: Notify your institution's Environmental Health and Safety (EH&S) department and, if necessary, emergency services (911).[12]

  • Isolate: Close the doors to the affected area to contain any dust or vapors.[10]

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

The diagram below outlines the appropriate response to a chemical spill.

spill 2-Benzothiazolyl Sulfide Spill Occurs spill_size Assess Spill Size and Location spill->spill_size minor_spill Minor Spill (Small, Contained) spill_size->minor_spill Small major_spill Major Spill (Large, Uncontained) spill_size->major_spill Large alert_minor Alert personnel in immediate area. minor_spill->alert_minor evacuate EVACUATE AREA IMMEDIATELY major_spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed). alert_minor->ppe cleanup Gently sweep/collect solid. Place in hazardous waste container. ppe->cleanup decon Decontaminate spill area. cleanup->decon end_minor Dispose of all materials as hazardous waste. decon->end_minor alert_major Notify EH&S and/or Emergency Services (911). evacuate->alert_major isolate Isolate the area. Close doors. alert_major->isolate end_major Await arrival of trained responders. isolate->end_major

Chemical Spill Response Workflow

Final Disposal Procedures

The ultimate disposal of 2-Benzothiazolyl sulfide waste must be conducted in accordance with all local, state, and federal regulations.[7] For research and industrial laboratories, this almost always involves transfer to a licensed hazardous waste management company.

  • Primary Disposal Method: The recommended method for the final destruction of 2-Benzothiazolyl sulfide is incineration in an approved and permitted hazardous waste incinerator.[2] This high-temperature process is necessary to break down the molecule and prevent its entry into the ecosystem.

  • Waste Contractor: Your institution's EH&S department will have a contract with a licensed hazardous waste disposal company. Follow your internal procedures for scheduling a waste pickup.

  • Do Not Dispose in Trash or Sewer: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[2][4] This is illegal and poses a significant threat to the environment.[7]

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your organization. Your diligence protects not only yourself and your colleagues but also the wider community and ecosystem.

References

  • Arkema. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 853902, 2-Benzothiazolyl sulfide.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Sodium benzothiazol-2-yl sulphide.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • BASF. (2026). Minimize Exposure with Personal Protective Equipment.
  • BenchChem. (2025). Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfinate.
  • U.S. Environmental Protection Agency. (1991). Removal of Strontium Sulfide From the List of Hazardous Waste.
  • UtilVtorProm. (n.d.). Waste containing dangerous sulphides.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • NextSDS. (n.d.). 2-BENZOTHIAZOLYL SULFIDE — Chemical Substance Information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Westlaw. (n.d.). Appendix X List of Chemical Names and Common Names for Hazardous Wastes and Hazardous Materials. California Code of Regulations.
  • ResearchGate. (2026). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
  • UC Davis Health. (n.d.). Guidelines for Chemical Spill Control. Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (1993). Clarification on the Level of Sulfide for Determining if a Waste is Hazardous Under Reactivity.
  • ACS Publications. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • National Center for Biotechnology Information. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • American Red Cross. (n.d.). Chemical Emergency Preparedness.
  • ACS Publications. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Synerzine. (2019). Safety Data Sheet Benzothiazole.
  • ACS Publications. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
  • CAMEO Chemicals. (n.d.). 2,2'-DITHIOBISBENZOTHIAZOLE.
  • Unknown. (n.d.). Chemical Resistance Chart.
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  • Unknown. (n.d.). Chemical Compatibility Chart.

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